1-(Thiophen-2-yl)propan-2-ol
Description
The exact mass of the compound 1-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76073. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLCQNLKZBNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310437 | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-81-7 | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylthiophen-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062119817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylthiophen-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon framework.[1] Specifically, 13C NMR spectroscopy is a powerful tool for identifying the number of non-equivalent carbon atoms and providing insights into their chemical environment, which is fundamental for confirming chemical identity, assessing purity, and understanding structure-activity relationships.[2] This guide provides a detailed analysis of the 13C NMR chemical shifts of 1-(Thiophen-2-yl)propan-2-ol, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene motif in various pharmaceuticals.[3]
Predicted 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol
The structure of 1-(Thiophen-2-yl)propan-2-ol, with its unique combination of a heterocyclic aromatic ring and a secondary alcohol, presents an interesting case for 13C NMR analysis. The predicted chemical shifts are based on established values for 2-substituted thiophenes and secondary alcohols.[4][5]
Molecular Structure and Carbon Numbering
Caption: Molecular structure of 1-(Thiophen-2-yl)propan-2-ol with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for 1-(Thiophen-2-yl)propan-2-ol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~40 | Methylene carbon adjacent to the thiophene ring. Its chemical shift is influenced by the aromatic ring and the beta-effect of the hydroxyl group. |
| C2 | ~68 | Methine carbon bearing the hydroxyl group. The electronegative oxygen atom causes a significant downfield shift.[6] |
| C3 | ~24 | Methyl carbon. This is expected to be the most upfield signal in the aliphatic region.[7] |
| C2' | ~145 | Quaternary carbon of the thiophene ring attached to the propyl chain. As a substituted carbon, it is expected to be significantly downfield.[4] |
| C3' | ~125 | Thiophene ring carbon. Its chemical shift is influenced by the substituent at the 2-position.[8] |
| C4' | ~127 | Thiophene ring carbon. Generally, the C4' and C5' carbons in 2-substituted thiophenes have similar chemical shifts.[4] |
| C5' | ~124 | Thiophene ring carbon furthest from the substituent.[4] |
Scientific Rationale Behind the Predicted Chemical Shifts
The predicted chemical shifts are a result of the interplay of several factors, primarily the electronic environment of each carbon atom.
-
Thiophene Ring Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring are in the aromatic region of the spectrum (typically 110-150 ppm).[7] The exact chemical shifts are modulated by the electron-donating or -withdrawing nature of the substituent at the C2' position. The alkyl substituent in this case has a modest electronic effect. The C2' carbon, being directly attached to the substituent, experiences the largest shift. The chemical shifts of C3', C4', and C5' are influenced to a lesser extent.
-
Propan-2-ol Chain Carbons (C1, C2, C3):
-
C2: The carbon atom bonded to the hydroxyl group (C2) is significantly deshielded due to the high electronegativity of the oxygen atom, pulling electron density away from the carbon nucleus.[9] This results in a chemical shift in the range of 60-80 ppm.[10]
-
C1: The methylene carbon (C1) is adjacent to the thiophene ring, which acts as a mild electron-withdrawing group, causing a downfield shift compared to a simple alkane.
-
C3: The methyl carbon (C3) is the most shielded of the aliphatic carbons, resulting in the most upfield chemical shift.
-
A Self-Validating Experimental Protocol for 13C NMR Spectroscopy
The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum for a small organic molecule like 1-(Thiophen-2-yl)propan-2-ol.
Experimental Workflow
Caption: Workflow for acquiring and analyzing a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 20-50 mg of 1-(Thiophen-2-yl)propan-2-ol. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Ensure complete dissolution; any solid particles can degrade the quality of the spectrum.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
-
NMR Instrument Setup:
-
Instrument: This protocol is suitable for a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[11]
-
-
Data Acquisition:
-
Experiment: Select a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[12]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: A typical acquisition time is 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for qualitative 13C NMR.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of the signals, it is highly recommended to acquire DEPT-90 and DEPT-135 spectra.[13]
-
A DEPT-90 spectrum will only show signals for CH (methine) carbons.
-
A DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are not observed in DEPT spectra.
-
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
-
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating steps:
-
Internal Standard (TMS): The presence of a sharp singlet at 0.00 ppm confirms the proper referencing of the spectrum.
-
Solvent Signal: The characteristic signal of the deuterated solvent (e.g., a triplet at ~77 ppm for CDCl3) serves as a secondary internal reference and confirms the correct solvent was used.
-
DEPT Spectra: The correlation between the standard 13C spectrum and the DEPT spectra provides a robust method for validating the assignment of CH, CH2, and CH3 signals. For example, a peak assigned to a CH2 group in the main spectrum should appear as a negative peak in the DEPT-135 spectrum and be absent in the DEPT-90 spectrum.
Conclusion: The Power of Predictive and Methodical 13C NMR
While an experimental 13C NMR spectrum for 1-(Thiophen-2-yl)propan-2-ol may not be readily published, a combination of predictive methods based on sound chemical principles and established data for similar structures provides a reliable and insightful analysis. For professionals in drug development, the ability to predict and interpret NMR spectra is an invaluable skill for confirming the structures of novel compounds and intermediates. By following a rigorous and self-validating experimental protocol, researchers can generate high-quality data that provides the necessary confidence for advancing their research and development programs. The integration of predictive analysis with meticulous experimental technique represents a powerful synergy in the modern chemical sciences.
References
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Bruker. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved from [Link][11]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link][6][9]
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Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][10]
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TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link][3]
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AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link][5]
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Takahashi, K., Kanda, T., & Shoji, Y. (1983). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 56(12), 3667-3670.[4]
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Takakuwa, H., et al. (1995). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Magnetic Resonance in Chemistry, 33(7), 595-601.[8]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][14][15][16]
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ResearchGate. (2020). NMR Spectroscopy in Drug Design. Retrieved from [Link][2]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][12]
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An In-Depth Technical Guide to the Stability and Storage of 1-(Thiophen-2-yl)propan-2-ol
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 1-(Thiophen-2-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chemical intermediate.
Introduction and Physicochemical Profile
1-(Thiophen-2-yl)propan-2-ol is a heterocyclic aromatic alcohol. Its structure, featuring a thiophene ring linked to a secondary propanol chain, presents unique stability challenges and considerations. The thiophene moiety is a common scaffold in medicinal chemistry, making this compound and its derivatives of significant interest in the synthesis of novel therapeutic agents.[1] Understanding its stability is paramount for its effective use in multi-step syntheses and for ensuring the purity of downstream products.
A foundational understanding of its physicochemical properties is the first step in developing a robust storage strategy.
Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)propan-2-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀OS | - |
| Molecular Weight | 142.22 g/mol | - |
| CAS Number | 62119-81-7 | [2] |
| Boiling Point | 106-109 °C (at 13 Torr) | [2] |
| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.83 ± 0.20 |[2] |
Core Stability Profile: A Mechanistic Perspective
The stability of 1-(Thiophen-2-yl)propan-2-ol is governed by the chemical reactivity of its two primary functional groups: the thiophene ring and the secondary alcohol. Degradation can occur through several pathways, each influenced by specific environmental factors.
Oxidative Stability
Oxidation is the most significant stability concern for this molecule. There are two primary sites susceptible to oxidative degradation:
-
Thiophene Ring Oxidation : While the aromatic nature of thiophene makes it more stable than a typical sulfide, it is still susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts.[1] Oxidation can occur at the sulfur atom to form a thiophene-S-oxide , which is often a reactive intermediate that can undergo further reactions like dimerization or oxidation to a more stable thiophene-S,S-dioxide (sulfone) .[1][3][4] Additionally, oxidation can occur at the carbon-carbon double bonds of the ring, potentially leading to ring-opening.[1]
-
Secondary Alcohol Oxidation : The secondary alcohol group is readily oxidized to the corresponding ketone, 1-(thiophen-2-yl)propan-2-one .[5][6] This is a common transformation for secondary alcohols and can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.[7]
Due to its high susceptibility to oxidation, the primary causal factor for degradation during storage is exposure to atmospheric oxygen.
Photostability
Aromatic and heterocyclic compounds, including thiophenes, can absorb UV light. This absorption can promote the molecule to an excited state, increasing its reactivity and making it more susceptible to degradation, particularly photo-oxidation.[8] Thiophene derivatives are known to undergo photocatalytic degradation.[9] Therefore, exposure to light, especially UV light, should be minimized to prevent the initiation of degradation pathways.
Thermal Stability
Hydrolytic Stability
The molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. The carbon-sulfur bond in the thiophene ring is stable, and the alcohol group is also generally stable to hydrolysis under neutral pH conditions.[13] Significant degradation via hydrolysis would only be expected under harsh acidic or basic conditions, which are not typical for standard storage.
Recommended Storage and Handling Protocols
Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of 1-(Thiophen-2-yl)propan-2-ol. The primary objective is to mitigate the risk of oxidation.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C for long-term storage. 2-8°C for short-term use. | Reduces the rate of all potential chemical degradation reactions, including oxidation.[14][15] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation. |
| Light Exposure | Protect from light. Store in an amber glass vial. | Minimizes photo-degradation and photo-oxidation.[8] |
| Container | Use a tightly sealed glass container with a PTFE-lined cap. | Glass is inert. PTFE liners prevent leaching and provide an excellent seal against moisture and air. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture inside the cold container, which could introduce water. |
Analytical Methodologies for Stability Assessment
To ensure the quality and purity of 1-(Thiophen-2-yl)propan-2-ol, especially when used in critical applications, a robust analytical program is essential. This involves both routine purity checks and comprehensive stability studies.
Purity Assessment Techniques
Several chromatographic techniques are suitable for assessing the purity of the compound and detecting potential degradation products.[16][17]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for stability testing.[16] A reversed-phase method with UV detection is typically suitable for aromatic compounds.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detection: UV at the λmax of the thiophene chromophore.
-
Purpose: Quantifies the parent compound and separates it from non-volatile degradation products like the ketone and sulfone.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile thermally stable compounds.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless inlet.
-
Detection: Mass Spectrometry (MS) for identification of peaks.
-
Purpose: Excellent for separating the parent compound from volatile impurities and provides structural information on unknown peaks from their mass spectra.
-
Protocol for a Forced Degradation Study
To proactively identify potential degradation products and establish degradation pathways, a forced degradation (or stress testing) study is indispensable. This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[18][19] The goal is to achieve 5-20% degradation of the active substance to ensure that stability-indicating analytical methods can be developed.[20]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 1-(Thiophen-2-yl)propan-2-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[19]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[18][20]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the unstressed control sample and all stressed samples by a validated stability-indicating HPLC method.
-
Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to account for all degradation products.
-
Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.
Conclusion
1-(Thiophen-2-yl)propan-2-ol is a molecule with moderate stability, with its primary liability being susceptibility to oxidation at both the thiophene ring and the secondary alcohol functional group. Photodegradation is also a significant risk factor. By implementing a stringent storage and handling protocol—specifically, storing the compound at low temperatures (-20°C), under an inert atmosphere, and protected from light—its chemical integrity can be effectively preserved. For critical applications, the purity of the material should be periodically verified using a qualified analytical method, and a comprehensive understanding of its degradation profile should be established through forced degradation studies.
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Treiber, A., et al. (1997). Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society, 119(7), 1584–1590. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its role as a bioisostere for the phenyl ring, allow it to favorably interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1] This guide provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. We will examine key therapeutic areas, including oncology, infectious diseases, inflammation, and neurology, highlighting the versatility and continued promise of the thiophene motif in modern drug discovery.
The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry
The journey of thiophene in science began with its discovery by Viktor Meyer in 1882 as a contaminant in benzene.[1] This close chemical resemblance is a key to its success. In drug design, the thiophene ring is often used as a bioisosteric replacement for a benzene ring.[1][2] This substitution can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, and improve its binding affinity to target receptors without losing the desired biological activity.[1]
The sulfur atom within the thiophene ring is not merely a structural placeholder. Its lone pairs of electrons contribute to the ring's aromaticity and electron-rich nature, enabling it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, which is crucial for drug-receptor engagement.[1] The planarity and lipophilicity of the thiophene ring also contribute to its ability to permeate biological membranes, a critical factor for drug efficacy.[1] This combination of properties has cemented the thiophene scaffold's high-ranking position in FDA-approved drugs.[1]
A Spectrum of Therapeutic Potential: Key Biological Activities
Thiophene derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as treatments for a wide variety of diseases.[3][4] Analysis of FDA-approved drugs reveals that at least 26 pharmaceuticals containing a thiophene ring are currently on the market, spanning cardiovascular, anti-inflammatory, neurological, and anticancer indications.[1]
Anticancer Activity
The development of novel anticancer agents is a major focus of thiophene-related research. These compounds exert their effects by interacting with various cancer-specific targets and inhibiting signaling pathways crucial for tumor growth and survival.[5]
-
Mechanism of Action: A primary mechanism for many thiophene-based anticancer drugs is the inhibition of protein kinases.[1] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar structure of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases, leading to inhibition of their activity.[1] Other mechanisms include the modulation of apoptosis and the inhibition of enzymes like thymidylate synthase, which is critical for DNA synthesis.[1]
-
Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the thiophene ring are critical for anticancer activity.[5] For example, the presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiophene core has been shown to enhance cytotoxic and antioxidant effects.[6] The overall substitution pattern dictates the specific protein target and the potency of the compound.[5]
Antimicrobial Activity
With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of pathogens, including drug-resistant bacteria.[7]
-
Mechanism of Action: One key mechanism of action is the disruption of the bacterial cell membrane.[7] Certain thiophene compounds have been shown to increase membrane permeability, leading to cell death.[7] Molecular docking studies suggest that these compounds can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, interfering with their function.[7]
-
Key Structural Features: The antimicrobial efficacy of thiophene derivatives is often linked to the presence of specific functional groups. Studies have indicated that a combination of the thiophene ring, an amide group, and a piperidinyl moiety plays a crucial role in the interaction with bacterial OMPs and subsequent antimicrobial activity.[7]
Anti-inflammatory Activity
Thiophene-containing compounds are well-represented among anti-inflammatory drugs. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine feature this scaffold.[8]
-
Mechanism of Action: The primary targets for these drugs are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][8] These enzymes are key players in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and/or LOX, thiophene derivatives can effectively reduce inflammation and pain.[1][4] Some derivatives also exhibit their anti-inflammatory effects by down-regulating the production of pro-inflammatory cytokines like TNF-α and various interleukins.[4]
-
SAR Insights: The presence of acidic moieties, such as carboxylic acids, is a common feature in many thiophene-based COX inhibitors, as it mimics the structure of the natural substrate, arachidonic acid. The aromaticity and hydrophobicity of the thiophene ring itself are thought to enhance membrane permeability, thereby increasing the efficacy of these agents.[1]
Neurological and CNS Activity
The ability of thiophene-containing molecules to cross the blood-brain barrier (BBB) makes them valuable scaffolds for developing drugs targeting the central nervous system (CNS).[1] This has led to the approval of several thiophene-based drugs for neurological and psychiatric disorders, including antipsychotics (Olanzapine) and anticonvulsants (Tiagabine).[1][9]
-
Mechanism of Action: The mechanisms are diverse and target-specific. For instance, antipsychotics like Olanzapine act by blocking dopamine and serotonin receptors in the brain.[1] Anticonvulsants may work by inhibiting the reuptake of neurotransmitters like GABA.[1] The lipophilicity conferred by the thiophene ring is a key factor in enabling these drugs to penetrate the CNS.[1]
From Bench to Insight: Core Methodologies for Activity Assessment
Validating the biological activity of novel thiophene compounds requires a suite of robust and reproducible assays. The choice of assay is dictated by the intended therapeutic target and mechanism of action.
Workflow for Screening and Validation
A typical workflow for evaluating a new series of thiophene derivatives involves a tiered approach, starting with broad screening and moving towards more specific, mechanism-based assays.
Caption: General workflow for screening thiophene compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of compounds against cancer cell lines. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality Behind Choices:
-
Why MTT? This assay is chosen for its high throughput, reproducibility, and sensitivity. It measures the activity of mitochondrial reductase enzymes, providing a quantitative measure of viable, metabolically active cells.
-
Self-Validation: The protocol includes multiple controls (untreated cells, vehicle control, positive control with a known cytotoxic drug) to ensure that the observed effects are due to the test compound and not other factors. Serial dilutions allow for the determination of an IC50 value (the concentration at which 50% of cell growth is inhibited), a standard metric for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Experimental Protocol: Target Engagement (Kinase Inhibition Assay)
For compounds hypothesized to be kinase inhibitors, a direct in vitro kinase assay is essential to confirm target engagement and determine inhibitory potency.
Causality Behind Choices:
-
Why a Kinase Assay? This directly measures the compound's ability to inhibit the specific target enzyme, confirming the mechanism of action. This is a crucial step to move beyond a phenotypic observation (cell death) to a molecular understanding.
-
Self-Validation: The assay includes a "no inhibitor" control to establish 100% kinase activity and a "no enzyme" control for background subtraction. A known inhibitor for the target kinase (e.g., Staurosporine) is used as a positive control.
Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme, the kinase's substrate (a peptide or protein), and ATP.
-
Inhibitor Addition: Add the thiophene test compound at various concentrations to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed. The kinase will transfer a phosphate group from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains enzymes that convert the newly produced ADP into a luminescent signal via luciferase.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis: A lower luminescent signal in the presence of the compound indicates inhibition. Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
A Word of Caution: The Metabolic Bioactivation of Thiophenes
While the thiophene scaffold is highly valuable, it is also considered a "structural alert" in toxicology.[10] The metabolism of the thiophene ring, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic drug reactions, most notably drug-induced liver injury.[10] The drug tienilic acid, for instance, was withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.[10]
However, the presence of a thiophene ring does not automatically result in toxicity.[10] Modern drug design strategies aim to mitigate this risk by introducing alternative, less toxic metabolic pathways or by designing molecules where the detoxification system can effectively neutralize any reactive metabolites formed.[10]
Conclusion and Future Directions
The thiophene scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its versatile chemistry and favorable physicochemical properties allow for the generation of diverse compound libraries with a wide range of biological activities.[5][6] Future research will likely focus on:
-
Target Specificity: Synthesizing novel derivatives with high selectivity for specific biological targets to minimize off-target effects and improve safety profiles.[5]
-
Overcoming Resistance: Developing thiophene-based compounds that are effective against drug-resistant strains of bacteria, fungi, and cancer cells.
-
Advanced Drug Delivery: Utilizing nanocarriers and other delivery systems to enhance the therapeutic efficacy and targeting of thiophene-containing drugs.
The rich history and continued success of thiophene-containing compounds in medicine underscore their importance. By combining rational drug design, robust biological evaluation, and a clear understanding of potential metabolic liabilities, researchers can continue to harness the power of this privileged scaffold to develop the next generation of innovative medicines.
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Jadhav, S., & Sharma, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Vela, J. M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
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K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]
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Fura, A. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Pharmaceuticals. [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(Thiophen-2-yl)propan-2-ol
Abstract
This comprehensive guide details robust and scalable methodologies for the asymmetric synthesis of (S)-1-(thiophen-2-yl)propan-2-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. Recognizing the critical need for enantiomerically pure compounds, this document provides an in-depth exploration of both biocatalytic and chemocatalytic routes, starting from the prochiral ketone, 1-(thiophen-2-yl)propan-2-one. Each protocol is presented with a focus on the underlying scientific principles, ensuring not only procedural accuracy but also a deep understanding of the reaction mechanisms and optimization parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement efficient and reliable methods for the production of this key chiral intermediate.
Introduction: The Significance of (S)-1-(Thiophen-2-yl)propan-2-ol
Chiral alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these alcohols is often paramount to their desired biological function. (S)-1-(Thiophen-2-yl)propan-2-ol, with its thiophene moiety, is a particularly important chiral intermediate. The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure (S)-1-(thiophen-2-yl)propan-2-ol is of significant academic and industrial interest.
This application note will explore three state-of-the-art asymmetric reduction methods for the synthesis of (S)-1-(thiophen-2-yl)propan-2-ol from its corresponding prochiral ketone:
-
Enzymatic (Biocatalytic) Reduction: Leveraging the high selectivity of enzymes, specifically ketoreductases (KREDs), for environmentally benign and highly enantioselective synthesis.
-
Noyori Asymmetric Hydrogenation: A powerful chemocatalytic method employing ruthenium-based chiral catalysts for efficient and scalable production.
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizing a chiral oxazaborolidine catalyst for the enantioselective reduction of ketones with borane reagents.
Strategic Overview of Asymmetric Synthesis Routes
The synthesis of (S)-1-(thiophen-2-yl)propan-2-ol commences with the prochiral ketone, 1-(thiophen-2-yl)propan-2-one. The primary challenge lies in the enantioselective reduction of the carbonyl group to introduce the desired (S)-stereochemistry at the newly formed chiral center.
Caption: Synthetic pathways to (S)-1-(thiophen-2-yl)propan-2-ol.
Method 1: Enzymatic Reduction using a Whole-Cell Biocatalyst
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[1] Whole-cell biocatalysts, such as yeast, are particularly attractive due to their cost-effectiveness and the presence of cofactor regeneration systems.[2]
Rationale and Mechanistic Insight
The enzymatic reduction of ketones is catalyzed by ketoreductases (KREDs), which belong to the oxidoreductase family of enzymes. These enzymes utilize a hydride source, typically from a nicotinamide cofactor (NADH or NADPH), to reduce the carbonyl group of the substrate. The high enantioselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.
Caption: Simplified enzymatic reduction cycle with cofactor regeneration.
Experimental Protocol
This protocol is adapted from a study on the asymmetric bioreduction of the closely related 1-(thiophen-2-yl)ethanone using Weissella cibaria N9.[3]
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
Weissella cibaria N9 (or other suitable yeast strain)
-
MRS Broth (or appropriate growth medium)
-
Glucose
-
NaCl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile culture medium (e.g., MRS broth) with Weissella cibaria N9. Incubate at 30°C with shaking until a sufficient cell density is reached. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Bioreduction: In a reaction vessel, suspend the harvested wet cells in a buffered solution containing a co-substrate for cofactor regeneration (e.g., glucose). Add 1-(thiophen-2-yl)propan-2-one to the cell suspension. The reaction mixture is then incubated at a controlled temperature (e.g., 26°C) with agitation for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, separate the cells by centrifugation. Saturate the supernatant with NaCl and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure (S)-1-(thiophen-2-yl)propan-2-ol.
Expected Results and Data Analysis
| Parameter | Expected Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% (S) |
| Isolated Yield | 85-95% |
Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. A typical HPLC method for a similar compound involves a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of isopropanol in hexane.[3]
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a chiral ruthenium catalyst.[4] This method is widely used in both academic and industrial settings due to its broad substrate scope, high catalytic activity, and excellent enantioselectivity.[4]
Rationale and Mechanistic Insight
This reaction involves the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the ketone, mediated by a chiral Ru(II) complex. The catalyst typically consists of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand. The chirality of the ligands creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the formation of a single enantiomer of the alcohol.
Caption: Key components of the Noyori asymmetric hydrogenation.
Experimental Protocol
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
[(S,S)-TsDPEN]Ru(p-cymene)Cl (or other suitable Noyori catalyst)
-
Anhydrous isopropanol (or a source of H₂)
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Anhydrous toluene or other suitable solvent
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst in anhydrous solvent. Add the base, followed by 1-(thiophen-2-yl)propan-2-one.
-
Hydrogenation: If using H₂ gas, purge the flask with hydrogen and maintain a positive pressure. If using isopropanol as the hydrogen source (transfer hydrogenation), ensure it is anhydrous. Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method 3: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[5] It employs a chiral oxazaborolidine catalyst and a borane reagent as the stoichiometric reductant.[5]
Rationale and Mechanistic Insight
The CBS catalyst, derived from a chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine), coordinates with the borane reagent. This complex then coordinates to the ketone in a sterically controlled manner, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. This directs the hydride transfer from the borane to a specific face of the carbonyl group, resulting in high enantioselectivity.
Caption: Core components of the CBS reduction.
Experimental Protocol
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
(S)-Methyl-CBS oxazaborolidine catalyst (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-Methyl-CBS catalyst in anhydrous THF and cool to the desired temperature (e.g., -20°C to 0°C).
-
Addition of Reagents: Slowly add the borane reagent to the catalyst solution. Then, add a solution of 1-(thiophen-2-yl)propan-2-one in anhydrous THF dropwise to the reaction mixture.
-
Reaction and Quenching: Stir the reaction at the same temperature until completion (monitored by TLC or GC). Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient reaction time, or low temperature. | Ensure the catalyst is active and handled under inert conditions. Increase reaction time or temperature as appropriate for the specific method. For enzymatic reactions, check cell viability and cofactor concentration. |
| Low Enantioselectivity | Racemic background reaction, incorrect catalyst enantiomer, or non-optimal temperature. | For CBS reduction, ensure slow addition of the ketone to the pre-formed catalyst-borane complex. For Noyori hydrogenation, ensure the correct chiral ligands are used. Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. |
| Difficult Purification | Presence of byproducts from side reactions. | Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography with a shallow gradient. Recrystallization may also be an effective purification method for solid products. |
| Safety - Borane Reagents | Highly flammable and react violently with water.[6] | Handle borane reagents (BH₃·SMe₂ and BH₃·THF) in a well-ventilated fume hood under an inert atmosphere. Avoid contact with water and other protic solvents. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[6] |
| Safety - Metal Catalysts | Can be pyrophoric and toxic. | Handle ruthenium and other metal catalysts under an inert atmosphere. Avoid inhalation of dust and skin contact. Dispose of metal waste according to institutional guidelines. |
Conclusion
This application note has provided detailed protocols and scientific rationale for three distinct and powerful methods for the asymmetric synthesis of (S)-1-(thiophen-2-yl)propan-2-ol. The choice of method will depend on factors such as available equipment, desired scale, and cost considerations. Enzymatic reduction offers a highly selective and environmentally friendly approach, while Noyori asymmetric hydrogenation and CBS reduction provide robust and scalable chemocatalytic alternatives. By following the detailed procedures and considering the troubleshooting and safety guidelines, researchers can confidently produce this valuable chiral intermediate with high yield and enantiopurity.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by external and internal coordination of a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Bolubaid, M., et al. (2023). Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9 using a desirability function-embedded face-centered optimization model. Journal of the Iranian Chemical Society, 20, 1-12. [Link]
-
Nagy, V. N., et al. (2021). Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. Catalysts, 11(5), 621. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
Sources
Application Note: High-Purity Isolation of 1-(Thiophen-2-yl)propan-2-ol via Flash Column Chromatography
Abstract
This application note provides a comprehensive and technically detailed protocol for the purification of 1-(Thiophen-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The primary focus is the effective removal of the common precursor impurity, 2-acetylthiophene, utilizing silica gel flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure reproducible, high-purity outcomes.
Introduction: The Chromatographic Challenge
The synthesis of 1-(Thiophen-2-yl)propan-2-ol, a secondary alcohol, is commonly achieved through the reduction of its corresponding ketone, 2-acetylthiophene. While this transformation is generally efficient, the crude product mixture invariably contains unreacted starting material. The structural similarity between the ketone and the alcohol presents a purification challenge. However, the introduction of a hydroxyl group significantly increases the polarity of the target molecule. This difference in polarity is the cornerstone of a successful separation by normal-phase column chromatography.
In this technique, a stationary phase, typically polar silica gel, is used to separate compounds based on their differential adsorption as a less polar mobile phase passes through the column.[1][2] The more polar 1-(Thiophen-2-yl)propan-2-ol will have a stronger affinity for the silica gel, resulting in a slower elution compared to the less polar 2-acetylthiophene.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to flash column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to identify a mobile phase composition that provides good separation between the product and impurities. For this separation, a mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate) is ideal.[3]
Objective: Achieve a retention factor (Rf) of approximately 0.30-0.35 for the target compound, 1-(Thiophen-2-yl)propan-2-ol. An Rf in this range typically translates to an efficient separation on a flash column.[3]
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the crude reaction mixture onto a silica gel TLC plate.
-
Develop the plates in chambers saturated with the respective eluent systems.
-
Visualize the separated spots under UV light (254 nm). The thiophene rings are UV active.
-
Calculate the Rf values for the product and the starting material spots. The less polar 2-acetylthiophene will have a higher Rf value than the more polar 1-(Thiophen-2-yl)propan-2-ol.
-
Select the solvent system that gives the best separation with the target compound's Rf in the optimal range. For this separation, a system of 80:20 Hexane:Ethyl Acetate is often a good starting point.
Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude 1-(Thiophen-2-yl)propan-2-ol. Adjustments to column size and solvent volumes can be made for different scales.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase | n-Hexane and Ethyl Acetate (HPLC grade) |
| Column | Glass column (e.g., 40-50 mm diameter) |
| Sample Loading | Dry loading with silica gel |
| Elution Mode | Isocratic or Gradient |
| Fraction Collection | Test tubes or flasks |
| Analysis | TLC plates |
Column Packing (Slurry Method)
Proper column packing is critical to avoid channeling and ensure a high-resolution separation.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).
-
Slurry Formation: In a beaker, mix approximately 50-75 g of silica gel (a 50:1 to 75:1 ratio of silica to crude product is recommended for good separation) with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a homogenous slurry.[4]
-
Packing: Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and promote even packing.
-
Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate the packing process until the solvent level is just above the silica bed. Crucially, do not let the column run dry.
-
Finalization: Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.
Sample Loading (Dry Loading Recommended)
Dry loading is the preferred method for introducing the sample onto the column as it generally results in better separation.
-
Dissolve the crude 1-(Thiophen-2-yl)propan-2-ol (approx. 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components and collecting the eluate in fractions.
-
Initial Elution: Begin with a less polar solvent mixture than determined by TLC (e.g., 90:10 Hexane:Ethyl Acetate) to ensure all components start on the column in a tight band.
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
Step 1: 90:10 Hexane:Ethyl Acetate (2-3 column volumes)
-
Step 2: 80:20 Hexane:Ethyl Acetate (until the product elutes)
-
-
Flow Rate: Maintain a steady flow rate. For flash chromatography, a flow rate that results in a solvent level drop of about 2 inches per minute is ideal.[3]
-
Fraction Collection: Collect fractions of approximately 10-20 mL.
-
Monitoring: Monitor the fractions by TLC to identify which contain the purified product.
-
Combining and Evaporation: Combine the pure fractions containing 1-(Thiophen-2-yl)propan-2-ol and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of the Workflow
The following diagram illustrates the key stages of the purification process.
Sources
Reaction kinetics of 1-(Thiophen-2-yl)propan-2-ol synthesis
Application Note & Protocol
Topic: Reaction Kinetics of 1-(Thiophen-2-yl)propan-2-ol Synthesis via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
1-(Thiophen-2-yl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the reaction kinetics for its synthesis is paramount for process optimization, ensuring safety, maximizing yield, and achieving consistent product quality in both laboratory and industrial settings. Precise kinetic data allows for the development of robust and scalable manufacturing processes.
This guide provides a comprehensive overview of the primary synthetic route, the underlying mechanism, and a detailed protocol for performing a thorough kinetic analysis of the synthesis of 1-(Thiophen-2-yl)propan-2-ol. The focus is on the widely employed Grignard reaction, a versatile and efficient method for carbon-carbon bond formation.
Synthetic Pathway Overview: The Grignard Approach
The synthesis is typically achieved through the nucleophilic addition of a thienyl-organometallic species to an electrophilic three-carbon synthon. The most common and industrially scalable method involves the reaction of a 2-thienyl Grignard reagent with propylene oxide.
Figure 1: General workflow for the Grignard-based synthesis of 1-(Thiophen-2-yl)propan-2-ol.
Reaction Mechanism: Nucleophilic Ring Opening
The core of this synthesis is the reaction between the Grignard reagent (2-thienylmagnesium bromide) and the epoxide (propylene oxide). Grignard reagents are potent nucleophiles and strong bases.[1] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the 2-thienyl Grignard reagent attacks one of the carbon atoms of the epoxide ring.
-
Regioselectivity: Due to steric hindrance from the methyl group on propylene oxide, the attack preferentially occurs at the less-substituted carbon atom of the epoxide.[2] This regioselectivity is a hallmark of SN2 reactions with epoxides under basic or nucleophilic conditions.[1]
-
Ring Opening: This attack forces the strained three-membered ring to open, forming a magnesium alkoxide intermediate.[3]
-
Protonation: A final workup step with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final secondary alcohol product, 1-(thiophen-2-yl)propan-2-ol.
Figure 2: SN2 mechanism for the reaction of 2-thienylmagnesium bromide with propylene oxide.
Protocol for Kinetic Analysis using GC-MS
This protocol outlines a self-validating system for determining the reaction kinetics. The key is to accurately measure the concentration of reactants and products over time. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high selectivity and sensitivity.[4][5]
Materials and Instrumentation
| Reagents & Consumables | Instrumentation |
| 2-Bromothiophene (≥99%) | Jacketed Glass Reactor (e.g., 250 mL) |
| Magnesium turnings | Overhead Stirrer |
| Propylene oxide (≥99%) | Syringe Pump |
| Anhydrous Tetrahydrofuran (THF) | Thermocouple & Temperature Controller |
| Iodine (for Grignard initiation) | Inert Gas Line (Nitrogen or Argon) |
| Saturated aqueous NH₄Cl | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Dodecane (Internal Standard) | Autosampler Vials & Syringes |
| Anhydrous Na₂SO₄ or MgSO₄ | Standard Volumetric Glassware |
Experimental Workflow
Figure 3: Step-by-step experimental workflow for the kinetic study.
Detailed Step-by-Step Methodology
Part A: Preparation and Standardization of Grignard Reagent
-
Reactor Setup: Flame-dry a 250 mL three-necked, jacketed reactor equipped with an overhead stirrer, a condenser, and a nitrogen inlet. Allow to cool to room temperature under a steady stream of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask. Gently warm the flask until the iodine sublimes and the brown color disappears, indicating activation of the magnesium surface.
-
Grignard Formation: Add anhydrous THF via cannula. Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic; maintain a gentle reflux. After addition is complete, stir for an additional hour to ensure full conversion.
-
Titration (Self-Validation): It is critical to know the exact concentration of the active Grignard reagent.[6] Use a standard titration method, such as the one described by Knochel, using I₂ and LiCl, to determine the precise molarity.[7] This value is essential for accurate kinetic calculations.
Part B: Kinetic Run
-
Reaction Cooldown: Cool the jacketed reactor containing the standardized Grignard solution to the desired reaction temperature (e.g., 0 °C) using a circulating bath.
-
Internal Standard Addition: Add a known amount of an inert internal standard (e.g., dodecane) to the Grignard solution. The internal standard is crucial for accurate quantification by GC, as it corrects for variations in injection volume.
-
Reaction Initiation (t=0): Rapidly add propylene oxide (e.g., 0.95 eq to make it the limiting reagent) to the stirring Grignard solution. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.2 mL) of the reaction mixture using a dry, nitrogen-purged syringe.
-
Quenching: Immediately inject the aliquot into a labeled autosampler vial containing 1.0 mL of saturated aqueous ammonium chloride and 0.5 mL of diethyl ether. Cap and shake vigorously. The NH₄Cl solution quenches the reaction by protonating any unreacted Grignard reagent and the alkoxide product.
-
Sample Preparation for GC-MS: Allow the layers to separate. The organic (ether) layer contains the reactants, product, and internal standard. Transfer this layer to a new vial containing a small amount of sodium sulfate to remove residual water. The sample is now ready for GC-MS analysis.
GC-MS Analytical Method
-
Rationale: GC-MS allows for the separation of volatile compounds (propylene oxide, product) and their individual quantification. The mass spectrometer provides definitive identification of the peaks.[4] Online GC-MS, where the reactor is directly connected to the instrument, can provide even higher temporal resolution.[8]
-
Example Conditions:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temp: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium.
-
MS Detection: Scan mode (e.g., m/z 40-400) for peak identification and Selected Ion Monitoring (SIM) mode for enhanced quantification.
-
Data Analysis and Interpretation
-
Calibration: Prepare standard solutions of propylene oxide and purified 1-(thiophen-2-yl)propan-2-ol with a constant concentration of the internal standard (dodecane). Analyze these by GC-MS to create calibration curves of (Analyte Peak Area / Internal Standard Peak Area) vs. Concentration.
-
Concentration Calculation: Using the calibration curves, convert the peak area ratios obtained from the kinetic run samples into molar concentrations of the reactant (propylene oxide) and product at each time point.
-
Kinetic Modeling: Plot the concentration of propylene oxide versus time. Based on the shape of the curve, test for zero, first, or second-order kinetics. For example, if a plot of ln[Propylene Oxide] vs. time yields a straight line, the reaction is first-order with respect to propylene oxide. The negative slope of this line is the pseudo-first-order rate constant, k'.
Sample Data Presentation
| Time (s) | [Propylene Oxide] (M) | [Product] (M) | ln[Propylene Oxide] |
| 0 | 0.500 | 0.000 | -0.693 |
| 60 | 0.415 | 0.085 | -0.879 |
| 120 | 0.345 | 0.155 | -1.064 |
| 300 | 0.220 | 0.280 | -1.514 |
| 600 | 0.121 | 0.379 | -2.112 |
| 1200 | 0.036 | 0.464 | -3.324 |
| 1800 | 0.011 | 0.489 | -4.510 |
Conclusion
A robust understanding of reaction kinetics is indispensable for the efficient and safe synthesis of 1-(thiophen-2-yl)propan-2-ol. The protocol detailed herein, centered on the Grignard reaction with propylene oxide and monitored by GC-MS, provides a reliable framework for researchers to acquire high-quality kinetic data. This data is fundamental for process scale-up, optimization of reaction parameters (temperature, concentration), and ensuring the consistent production of this critical pharmaceutical intermediate.
References
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry.
-
Cervera Padrell, A. E., Nielsen, J., Jønch Pedersen, M., Muller Christensen, K., Mortensen, A. R., Skovby, T., Dam-Johansen, K., Kiil, S., & Gernaey, K. V. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 16(5), 901-914.
-
LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts.
-
Dall'Asen, N., & Marchetti, M. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Applied Sciences, 13(15), 8963.
-
Garber, K. (2017). CHEM 222: Addition of Organometallic Reagents to Epoxides. YouTube.
-
Haimer, E. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. AZoM.com.
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Chemistry Steps.
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo.
-
ResearchGate. (2013). GCMS and LCMS techniques in reaction mechanism - can anyone help?. ResearchGate.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thiophen-2-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, minimize byproduct formation, and achieve high purity of your target compound.
Introduction
1-(Thiophen-2-yl)propan-2-ol is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents. Its synthesis is primarily achieved through two common routes: the Grignard reaction of a thiophene-based organometallic reagent with propylene oxide, or the reduction of 2-acetylthiophene. While seemingly straightforward, both methods are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will dissect these challenges, offering logical, evidence-based solutions to overcome them.
Section 1: Troubleshooting by Synthetic Route
This section is divided into the two primary synthetic pathways to 1-(Thiophen-2-yl)propan-2-ol. Each pathway has a dedicated troubleshooting guide in a question-and-answer format.
Route 1: Grignard Reaction with Propylene Oxide
This route involves the preparation of a 2-thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) followed by its reaction with propylene oxide.
Caption: Workflow for the synthesis of 1-(Thiophen-2-yl)propan-2-ol via the Grignard route.
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface by magnesium oxide or atmospheric moisture.
-
Causality: The Grignard reaction requires a direct interaction between the organic halide and the metallic magnesium. A layer of magnesium oxide on the turnings can prevent this. Additionally, Grignard reagents are highly reactive towards protic sources, including trace amounts of water in the solvent or on the glassware, which will quench the reagent as it forms.
-
Troubleshooting Protocol:
-
Glassware and Solvent Preparation: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (nitrogen or argon). Use a high-quality anhydrous solvent; freshly distilled THF over sodium/benzophenone or commercially available anhydrous solvents are recommended.
-
Magnesium Activation: The magnesium turnings should be activated to remove the oxide layer.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use.
-
Chemical Activation: A small crystal of iodine can be added to the reaction flask with the magnesium. The iodine etches the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should disappear as the reaction initiates. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas is an indicator of activation.
-
-
Initiation: Add a small amount of the 2-bromothiophene to the activated magnesium in the solvent. A gentle warming of the mixture or sonication can help to initiate the reaction. An exothermic reaction and the appearance of a cloudy grey/brown solution are signs of successful initiation. Once initiated, the remaining 2-bromothiophene should be added dropwise to maintain a gentle reflux.
-
Q2: I am observing a significant amount of a high-boiling, non-polar byproduct in my crude product. What is it and how can I avoid it?
A2: This is likely 2,2'-bithiophene, the product of a Wurtz coupling reaction.
-
Mechanism of Formation: The Wurtz reaction is a side reaction where the Grignard reagent formed (2-thienylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material (2-bromothiophene). This results in the formation of a carbon-carbon bond between two thiophene rings.[1][2][3]
2-Th-MgBr + 2-Th-Br → 2-Th-Th-2 + MgBr₂
-
Mitigation Strategies:
-
Slow Addition: Add the 2-bromothiophene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the presence of the Grignard reagent, minimizing the rate of the Wurtz coupling.[1]
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. Excessive heating can favor the Wurtz coupling side reaction.
-
Continuous Process: For larger scale reactions, a continuous flow process can significantly reduce the formation of Wurtz coupling products by ensuring a high local concentration of magnesium relative to the halide.[2]
-
Q3: My reaction has yielded a mixture of two isomeric alcohols. Why did this happen and how can I control the regioselectivity?
A3: The reaction of a Grignard reagent with an unsymmetrical epoxide like propylene oxide can potentially yield two isomeric alcohols: the desired 1-(thiophen-2-yl)propan-2-ol and the undesired 2-(thiophen-2-yl)propan-1-ol.
-
Regioselectivity: Under standard Grignard conditions (basic/nucleophilic), the reaction proceeds via an SN2-like mechanism. The nucleophilic carbon of the Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring.[4][5][6] In the case of propylene oxide, this is the terminal methylene carbon, leading to the formation of the desired secondary alcohol, 1-(thiophen-2-yl)propan-2-ol, as the major product. The attack at the internal, more substituted carbon would lead to the primary alcohol isomer.
-
Factors Affecting Regioselectivity:
-
Purity of Reagents: The presence of Lewis acidic impurities (e.g., from older Grignard reagents) can coordinate to the epoxide oxygen, giving the reaction some SN1 character and promoting attack at the more substituted carbon.
-
Reaction Conditions: While generally favoring attack at the less hindered carbon, very high temperatures or the presence of certain additives could potentially influence the regioselectivity.
-
-
Troubleshooting:
-
Ensure the Grignard reagent is freshly prepared and used promptly.
-
Maintain a controlled temperature during the addition of the epoxide.
-
Purification via column chromatography can separate the two isomers if a mixture is formed.
-
Q4: I have a significant amount of a viscous, polymeric material in my reaction flask after workup. What is the cause?
A4: This is likely due to the polymerization of propylene oxide.
-
Causality: Propylene oxide can undergo ring-opening polymerization under both acidic and basic conditions. The Grignard reagent itself, being a strong base, or the resulting magnesium alkoxide intermediate can initiate this polymerization.[7]
-
Prevention:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of propylene oxide in the reaction solvent. This ensures that the epoxide is not present in large excess relative to the nucleophile.
-
Temperature Control: Keep the reaction temperature low during the addition, typically 0°C or below, to disfavor the polymerization reaction.
-
Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the epoxide.
-
Route 2: Reduction of 2-Acetylthiophene
This synthetic route involves the reduction of the ketone functionality of 2-acetylthiophene to the corresponding secondary alcohol.
Caption: Workflow for the synthesis of 1-(Thiophen-2-yl)propan-2-ol via ketone reduction.
Q1: My starting material, 2-acetylthiophene, is contaminated with an isomer. How can I improve its purity?
A1: The isomeric impurity is most likely 3-acetylthiophene, formed during the Friedel-Crafts acylation of thiophene.
-
Formation of Isomer: Thiophene is an electron-rich aromatic ring, and electrophilic substitution can occur at both the 2- and 3-positions. While the 2-position is generally favored, the reaction conditions can influence the ratio of the isomers.
-
Controlling Isomer Formation:
-
Temperature: Lower reaction temperatures during the Friedel-Crafts acylation tend to favor the formation of the 2-isomer.
-
Catalyst: The choice of Lewis acid catalyst and the stoichiometry can also affect the isomer ratio.
-
-
Purification: If a mixture of 2- and 3-acetylthiophene is obtained, they can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
Q2: After reduction with sodium borohydride (NaBH₄), I have a difficult-to-remove impurity. What could it be?
A2: When using sodium borohydride, especially in aprotic solvents, the formation of borate esters is a possibility.
-
Mechanism: Sodium borohydride is a source of hydride (H⁻). After the initial hydride attack on the carbonyl carbon, an alkoxide is formed. In protic solvents like methanol or ethanol, this alkoxide is readily protonated. However, in the absence of a sufficient proton source, the alkoxide can react with the boron species to form borate esters.[8]
-
Troubleshooting and Workup:
-
Solvent Choice: Performing the reduction in a protic solvent like methanol or ethanol is the most straightforward way to avoid the accumulation of borate esters.
-
Aqueous Workup: A thorough aqueous workup is crucial. The addition of a mild acid (e.g., dilute HCl or NH₄Cl solution) will hydrolyze any borate esters to the desired alcohol and boric acid, which is water-soluble.
-
Extraction: After the acidic workup, ensure to neutralize the solution before extracting the product with an organic solvent to prevent any acid-catalyzed degradation.
-
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction? What are the potential issues?
A3: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce 2-acetylthiophene to the desired alcohol.[9][10] However, it is much more reactive than NaBH₄ and requires stricter handling procedures.
-
Advantages: LiAlH₄ is a more potent reducing agent and can be useful if the ketone is sterically hindered or unreactive towards NaBH₄.
-
Disadvantages and Byproducts:
-
Reactivity with Water: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in anhydrous aprotic solvents like diethyl ether or THF under an inert atmosphere.
-
Workup: The workup of a LiAlH₄ reaction can be challenging due to the formation of aluminum salts that can form gelatinous precipitates, making product isolation difficult. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is often employed to generate granular aluminum salts that can be easily filtered off.
-
Over-reduction: While not an issue for a simple ketone, it's important to be aware that LiAlH₄ can reduce other functional groups that NaBH₄ would not, such as esters, carboxylic acids, and amides.[11]
-
Q4: My yield is low after the reduction reaction. What are the possible reasons?
A4: Low yields can result from several factors, from incomplete reaction to product degradation.
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, typically 1.1-1.5 equivalents are used. For LiAlH₄, a smaller excess is usually sufficient.
-
Reaction Time/Temperature: Monitor the reaction by TLC to ensure it has gone to completion. Some reductions may require longer reaction times or gentle warming.
-
-
Product Degradation:
-
Harsh Workup Conditions: The thiophene ring can be sensitive to strong acids. Use mild acidic conditions during the workup (e.g., saturated aqueous NH₄Cl).
-
Overheating during Purification: 1-(Thiophen-2-yl)propan-2-ol can be sensitive to high temperatures. If purifying by distillation, perform it under reduced pressure to lower the boiling point.
-
Section 2: Purification and Characterization
Q: What is the recommended method for purifying the final product, 1-(Thiophen-2-yl)propan-2-ol?
A: The choice of purification method depends on the nature and quantity of the impurities.
-
For Minor, Non-polar Impurities (e.g., 2,2'-bithiophene):
-
Column Chromatography: This is a very effective method for separating the polar alcohol product from non-polar byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically suitable.
-
-
For Isomeric Alcohol Impurities:
-
Column Chromatography: Careful column chromatography can often separate the primary and secondary alcohol isomers.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
-
For Water-Soluble Byproducts (e.g., boric acid, aluminum salts):
-
Liquid-Liquid Extraction: A thorough aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is essential to remove these impurities. Washing the organic layer with brine can help to remove residual water.
-
Table 1: Physical and Spectroscopic Data for 1-(Thiophen-2-yl)propan-2-ol
| Property | Value | Source |
| CAS Number | 62119-81-7 | [12] |
| Molecular Formula | C₇H₁₀OS | |
| Molecular Weight | 142.22 g/mol | |
| Boiling Point | 106-109 °C at 13 Torr | [12] |
| Density | ~1.127 g/cm³ | [12] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be compared with literature values or a known standard for confirmation of the product's identity and purity.
References
-
Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]
-
Kappe, C. O., et al. (2013). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 17(11), 1358-1366. [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Roos, S., & Carlotti, S. (2020). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Polymer Chemistry, 11(34), 5463-5471. [Link]
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Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? r/chemistry. [Link]
-
PubChem. (n.d.). 2-Thienylmagnesium bromide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Solano, F., & Lourenço, N. M. T. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 38(2), 285-289. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. [Link]
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The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]
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Reddit. (2011, April 11). Propylene Oxide with Alkyne. r/chemhelp. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Brown, H. C., & Krishnamurthy, S. (1979). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 273-276. [Link]
-
Wheeler, W. J., et al. (2007). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 11(4), 712-720. [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Reddit. (2025, July 8). Wurtz coupling. r/Chempros. [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
-
Filo. (2025, February 22). Give the expected products of the following reactions. Include a protonation step where necessary.[Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Guo, Z., & Lu, X. (2006). Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation. The Journal of Physical Chemistry B, 110(21), 10461-10466. [Link]
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Fokin, A. V., et al. (1980). Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. Chemistry of Heterocyclic Compounds, 16(1), 45-48. [Link]
-
Organic Syntheses. (n.d.). 2-vinylthiophene. [Link]
-
Çetinkaya, E., et al. (2013). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 18(10), 12595-12608. [Link]
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ChemBK. (2024, April 10). 2-Thienylmagnesium bromide solution. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Dr. Richard Musgrave. (2017, March 2). Grignard Reaction of Epoxides [Video]. YouTube. [Link]
-
Kate Tutorials. (2022, March 3). JEE | Grignard Reagent | Wurtz Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds?[Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(1), 163. [Link]
-
Fornaciari, C., & Coulembier, O. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular‐Weight Limitation by a Soft Nucleophilic. Macromolecular Rapid Communications, 43(18), 2200424. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Chen, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. [Link]
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Technical Support Center: Reduction of 1-(Thiophen-2-yl)propan-2-one
Welcome to the technical support guide for the reduction of 1-(thiophen-2-yl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you optimize your reaction and achieve consistent, high-yield results.
Part 1: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the reduction process in a direct question-and-answer format.
Q1: My reaction has a very low yield or did not proceed at all. What are the most likely initial causes?
A1: When facing a significantly low or zero yield, the root cause often lies with the reagents or the fundamental reaction setup. Here is a systematic checklist:
-
Reagent Quality (The Reducing Agent): Sodium borohydride (NaBH₄), a common reagent for this transformation, is sensitive to moisture.[1][2] If it has been improperly stored or is old, it may be partially or fully decomposed.
-
Check: Does the NaBH₄ appear as a fine, white, free-flowing powder? Clumped or grayish powder suggests decomposition.
-
Solution: Use freshly opened or properly stored NaBH₄. Consider purchasing from a reputable supplier and storing it in a desiccator.
-
-
Solvent Purity: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used.[2]
-
Check: Are you using anhydrous or high-purity solvents? Water content can react with and quench the sodium borohydride before it can reduce the ketone.
-
Solution: Use anhydrous grade solvents, especially if you are still observing low yields with fresh NaBH₄.
-
-
Incomplete Reaction: The reaction may not have been allowed to run to completion.[3]
-
Check: How are you monitoring the reaction? Thin-Layer Chromatography (TLC) is an effective method to track the disappearance of the starting material (the ketone).[4]
-
Solution: Monitor the reaction by TLC every 15-30 minutes. The reaction is complete when the starting material spot is no longer visible.
-
Q2: I'm observing multiple spots on my TLC plate post-reaction, leading to a difficult purification and low yield of the desired alcohol. What's happening?
A2: The presence of multiple products indicates that side reactions are occurring. The key is to identify the likely side products and adjust conditions to suppress their formation.
-
Stability of the Thiophene Ring: While generally aromatic and stable, the thiophene ring can be susceptible to certain harsh reducing conditions, though this is less common with NaBH₄.[5][6] More aggressive reducing agents or certain catalytic hydrogenation conditions can potentially lead to ring opening or saturation.[7][8][9]
-
Solution: Stick with milder reducing agents like sodium borohydride for this specific transformation. If using catalytic hydrogenation, careful selection of the catalyst and conditions is paramount to avoid over-reduction or desulfurization.
-
-
Impure Starting Material: The impurities may be carried over from the start.
-
Check: Have you confirmed the purity of your starting 1-(thiophen-2-yl)propan-2-one via NMR or GC-MS?
-
Solution: Purify the starting material by distillation or column chromatography if significant impurities are detected.
-
-
Work-up Issues: The generation of side products can occur during the work-up phase. For instance, if the reaction is quenched with acid, acid-catalyzed side reactions could occur.
-
Solution: Ensure the work-up procedure is performed at a low temperature (e.g., in an ice bath), and that the pH is carefully controlled.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: A flowchart for troubleshooting low yields.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH)?
A1: Both reagents can effectively reduce the ketone to the desired secondary alcohol.[10][11] However, they have significant differences in reactivity and handling requirements.
-
Sodium Borohydride (NaBH₄): This is the recommended starting point. It is a milder reducing agent that is selective for aldehydes and ketones.[1][12] It is safer to handle and the reaction can be run in protic solvents like methanol or ethanol.[2]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a much stronger and less selective reducing agent.[11] It will reduce ketones, but also esters, carboxylic acids, and amides.[4] It reacts violently with water and protic solvents, requiring the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and very careful handling.[11] While it can be effective, its high reactivity increases the risk of side reactions and makes it less ideal unless NaBH₄ proves ineffective.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, selective for aldehydes/ketones[1][13] | Very strong, reduces most carbonyls[11] |
| Solvents | Protic (Methanol, Ethanol, Water)[2] | Anhydrous Ethers (THF, Diethyl Ether) |
| Safety | Relatively safe to handle | Highly reactive, pyrophoric potential |
| Work-up | Typically simple acid or water quench | Requires careful, often multi-step quench (e.g., Fieser workup) |
Q2: How should I properly monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[4]
-
Prepare your TLC plate: Spot the starting material (ketone) in one lane, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in the third lane.
-
Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Adjust the polarity to get good separation between your starting material and product. The product, 1-(thiophen-2-yl)propan-2-ol, will be more polar than the starting ketone and thus will have a lower Rf value.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the higher Rf ketone spot indicates the reaction is progressing.
Q3: What is the mechanism for the reduction of the ketone with NaBH₄?
A3: The reduction occurs via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[1][10]
-
Nucleophilic Attack: The BH₄⁻ ion acts as a source of hydride. The hydride attacks the partially positive carbon of the C=O bond. This breaks the pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[10]
-
Protonation: The resulting negatively charged alkoxide is then protonated by the solvent (e.g., methanol or ethanol) during the reaction or by an acid/water quench during work-up to yield the final secondary alcohol product.[10]
Reaction Pathway Diagram
Caption: Reduction of 1-(thiophen-2-yl)propan-2-one to the corresponding alcohol.
Part 3: Experimental Protocol
Optimized Protocol for Reduction using Sodium Borohydride
This protocol is designed to be a reliable starting point for achieving a high yield of 1-(thiophen-2-yl)propan-2-ol.
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Deionized Water
-
Dilute Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(thiophen-2-yl)propan-2-one (1.0 eq). Dissolve the ketone in methanol (approx. 10 mL per 1 g of ketone).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes. Adding it slowly is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC as described in the FAQ section. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding deionized water dropwise while still in the ice bath. After the initial effervescence subsides, add 1M HCl dropwise to neutralize the excess NaBH₄ and adjust the pH to ~6-7.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1x) and then with brine (1x).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 1-(thiophen-2-yl)propan-2-ol, which can be further purified if necessary.
-
Purification (Optional): If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
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Vertex AI Search, result[14]
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Vertex AI Search, result[15]
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On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. ResearchGate. Available from: [Link]
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Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. Available from: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
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Vertex AI Search, result[16]
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Vertex AI Search, result[17]
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Common ways to lose product and reduce yield?. Reddit. Available from: [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]
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Vertex AI Search, result[18]
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Reduction of aldehydes and ketones. Chemguide. Available from: [Link]
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Thiophene. SlideShare. Available from: [Link]
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Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available from: [Link]
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Vertex AI Search, result[21]
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On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. RSC Publishing. Available from: [Link]
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Vertex AI Search, result[22]
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Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. ResearchGate. Available from: [Link]
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Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available from: [Link]
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Vertex AI Search, result[23]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]
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Technical Support Center: Enantioselective Synthesis of 1-(Thiophen-2-yl)propan-2-ol
Welcome to the technical support center for the synthesis of chiral 1-(Thiophen-2-yl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related chiral alcohols. As a key chiral intermediate, achieving high enantiopurity is critical. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the prevalent method of asymmetric reduction of the corresponding prochiral ketone.
Section 1: Foundational Knowledge & Starting Materials
This section addresses crucial preliminary considerations regarding the starting materials, as their quality is paramount for a successful and reproducible synthesis.
FAQs: Starting Material (1-(Thiophen-2-yl)propan-1-one)
Question 1: My reaction is sluggish and gives a low yield. Could my starting ketone be the issue?
Answer: Absolutely. The purity of your starting material, 1-(Thiophen-2-yl)propan-1-one (also known as 2-propionylthiophene), is a critical, often underestimated, factor. Impurities can act as catalyst poisons or introduce competing side reactions.
-
Causality: The most common route to this ketone is the Friedel-Crafts acylation of thiophene.[1] This reaction can produce regioisomeric impurities, primarily 3-propionylthiophene. While structurally similar, this isomer can react at a different rate and its corresponding alcohol product may co-elute during chromatography, complicating purification. Other potential impurities include unreacted thiophene or residual acylation catalyst (e.g., AlCl₃), which can interfere with your chiral catalyst.
-
Protocol for Validation:
-
Purity Analysis: Before use, analyze your starting ketone by ¹H NMR and GC-MS.
-
In the ¹H NMR, look for the characteristic signals of the 2-substituted thiophene ring. Impurities may present as unexpected signals in the aromatic region.
-
GC-MS will provide a clear percentage purity and help identify isomeric impurities.
-
-
Purification (if necessary): If purity is below 98%, consider purification by vacuum distillation or column chromatography on silica gel.[2][3]
-
Question 2: Are there any stability concerns with the thiophene moiety under reductive conditions?
Answer: The thiophene ring is generally stable under the catalytic hydrogenation or hydride transfer conditions used for ketone reduction. However, overly harsh conditions or certain catalyst choices can lead to side reactions.
-
Potential Side Reaction: Aggressive hydrogenation catalysts (like Raney Nickel) or high hydrogen pressures and temperatures can potentially lead to the reduction of the thiophene ring or hydrodesulfurization. This is less of a concern with more selective catalytic systems like those based on Ruthenium, Rhodium, or Iridium, or with biocatalysts.[4]
-
Recommendation: Stick to established, selective catalytic systems for asymmetric ketone reduction. Conditions should be optimized to be as mild as possible while still achieving full conversion of the ketone.
Section 2: The Asymmetric Reduction Reaction
This is the core of the synthesis, where chirality is introduced. Success hinges on the meticulous selection and handling of the catalyst and reaction parameters. The two primary approaches are chemocatalysis and biocatalysis.
Workflow for Asymmetric Ketone Reduction
Caption: A logical guide for troubleshooting low ee%.
Question 4: Which catalytic system is better: chemocatalysis or biocatalysis?
Answer: The "better" system depends on your specific needs, including scale, available equipment, and desired enantiomer. Both have distinct advantages. [5][6]
| Feature | Chemocatalysis (e.g., Ru-TsDPEN) | Biocatalysis (e.g., Ketoreductase) |
|---|---|---|
| Enantioselectivity | Often excellent (>95% ee), but highly substrate-dependent. | Typically very high (>99% ee) and predictable based on Prelog's rule (though exceptions exist). [7] |
| Conditions | Often requires inert atmosphere, anhydrous solvents, and sometimes low temperatures or high pressures. | Operates in aqueous buffer, at or near room temperature, and atmospheric pressure. More "green." |
| Substrate Scope | Generally broad, but optimization may be needed for each new substrate. | Can be limited. A specific enzyme may only accept a narrow range of substrates. [6] |
| Catalyst Sourcing | Commercially available but can be expensive (especially ligands). | Requires screening of enzyme libraries or use of whole-cell systems (e.g., baker's yeast). Can be cost-effective on a large scale. [8] |
| Work-up | Often requires chromatography to remove metal catalyst residues. | Typically involves extraction from the aqueous medium, followed by purification. No metal contamination. |
Protocol Example: Asymmetric Transfer Hydrogenation
This protocol is a representative example for the synthesis of (R)-1-(Thiophen-2-yl)propan-2-ol.
-
Catalyst Preparation: In a glovebox, add [(p-cymene)RuCl₂]₂ (1.0 mol%) and (R,R)-TsDPEN (2.2 mol%) to a Schlenk flask.
-
Reaction Setup: Add anhydrous, degassed 2-propanol. Stir the mixture at room temperature for 20 minutes to allow for pre-catalyst formation.
-
Initiation: Add 1-(Thiophen-2-yl)propan-1-one (1.0 equiv) to the catalyst solution.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 40°C) and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel.
Section 3: Work-up and Purification
A successful reaction can be compromised by a poor work-up or purification strategy.
FAQs: Purification and Isolation
Question 5: I'm having trouble separating my product alcohol from the unreacted starting ketone. What can I do?
Answer: This is a common issue, as the two compounds can have similar polarities.
-
Chromatography Optimization:
-
Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The alcohol product is more polar and will elute later than the ketone.
-
TLC Analysis: Use a potassium permanganate stain. Alcohols will show up as a yellow spot on a purple background almost instantly, while ketones will not react or react very slowly. This helps to identify fractions containing the product.
-
-
Chemical Derivatization (for difficult cases): You can protect the alcohol as a silyl ether (e.g., with TBDMSCl). The resulting ether is much less polar and will separate easily from the ketone. The protecting group can then be removed with TBAF or acid.
Section 4: Analysis and Characterization
Accurate determination of enantiomeric excess is non-negotiable.
FAQs: Chiral Analysis
Question 6: My chiral HPLC peaks are not well-resolved. How can I improve the separation?
Answer: Baseline separation is essential for accurate ee% determination. [9]
-
Method Development:
-
Column Choice: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are excellent starting points. [10][11]Columns like Chiralpak AD or Lux Amylose-1 are often effective for this class of compounds.
-
Mobile Phase: The choice of mobile phase is critical. For normal-phase HPLC, a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is standard. Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%). Small changes can have a large impact on resolution. 3. Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution at the cost of longer run times. Temperature can also affect separation, so using a column oven for temperature control is recommended. [11]* Self-Validating System:
-
Always run a racemic standard: Synthesize a small amount of the racemic alcohol (e.g., by reduction with NaBH₄). This allows you to confirm the retention times of both enantiomers and ensure your method can separate them.
-
Check Peak Integration: Ensure the software is integrating the peaks correctly, from baseline to baseline. Poor integration is a common source of error in ee% calculation.
-
Typical Chiral HPLC Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak AD-H (4.6 x 250 mm) | Lux Amylose-1 (4.6 x 150 mm) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Methanol:Water (85:15 v/v) [10] |
| Flow Rate | 1.0 mL/min | 0.65 mL/min [10] |
| Temperature | 25 °C | 40 °C [10] |
| Detection | UV at 254 nm | UV at 254 nm |
References
-
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2022). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]
-
de Vries, J. G. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]
-
Shende, V. S., Singh, P., & Bhanage, B. M. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969. Available at: [Link]
-
Farkas, T., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
-
Sall, Y., et al. (2015). New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction. The Journal of Organic Chemistry, 80(13), 6944-6950. Available at: [Link]
-
Al-Khafaji, R., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]
-
Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. University of Virginia Library. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2020). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. Catalysts, 10(10), 1133. Available at: [Link]
-
Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. Available at: [Link]
-
Ni, Y., & Xu, J.-H. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis, 10(18), 10454-10471. Available at: [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 acetyl thiophene.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
-
Cirilli, R., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2938. Available at: [Link]
-
Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Available at: [Link]
-
Trade Science Inc. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
-
Kara, S., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(1), 147-157. Available at: [Link]
-
Wu, J., & Wang, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14067-14157. Available at: [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]
-
Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(16), 4983. Available at: [Link]
-
Organic Reactions. (n.d.). Ketone Reduction. WordPress. Available at: [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Zhang, Y., et al. (2016). Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. Green Chemistry, 18(12), 3538-3542. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Available at: [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Available at: [Link]
-
Chad's Prep. (2018). 13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 1-THIOPHEN-2-YL-PROPAN-2-OL | 62119-81-7 [chemicalbook.com]
- 3. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 4. Thiophene synthesis [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 1-(Thiophen-2-yl)propan-2-ol
Welcome to the technical support center for the chiral resolution of 1-(Thiophen-2-yl)propan-2-ol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This resource moves beyond simple instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, categorized by the resolution technique.
Section A: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.
Q1: My enzymatic resolution is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess (ee) in a lipase-catalyzed kinetic resolution is a common problem that can often be solved by systematic optimization. The enantioselectivity of a lipase is highly dependent on the reaction environment.[1]
-
Causality: The enzyme's active site is a complex three-dimensional chiral environment. The binding affinity and reaction rate for each enantiomer are influenced by the choice of enzyme, the acyl donor, and the solvent. An inappropriate combination can lead to the enzyme reacting with both enantiomers at similar rates, resulting in poor discrimination and low ee.
-
Troubleshooting Steps:
-
Enzyme Screening: The choice of lipase is critical. Lipases from different sources (e.g., Candida antarctica, Pseudomonas fluorescens, Thermomyces lanuginosus) exhibit different selectivities.[1] It is essential to screen a panel of lipases to find the most effective one for 1-(thiophen-2-yl)propan-2-ol.
-
Acyl Donor Selection: The steric and electronic properties of the acyl donor are crucial. Vinyl acetate is a common and often effective choice due to the tautomerization of the vinyl alcohol byproduct, which drives the reaction forward.[2] However, other acyl donors like isopropenyl acetate or various acyl anhydrides can sometimes provide superior results.
-
Solvent Optimization: The solvent profoundly impacts enzyme activity and selectivity.[1] Non-polar solvents like hexane or toluene are generally preferred as they help maintain the enzyme's essential hydration layer without stripping it away. Avoid highly polar solvents that can denature the enzyme. Predicting the ideal solvent is not straightforward, so an empirical screening is recommended.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase enantioselectivity by enhancing the differences in activation energy for the reaction of the two enantiomers. Try running the reaction at room temperature or even cooler (e.g., 4-15 °C) and monitor the progress.
-
Reaction Time (Conversion): For a kinetic resolution, the maximum ee for the unreacted substrate is achieved at higher conversions, while the maximum ee for the product is achieved at lower conversions. The ideal is to stop the reaction as close to 50% conversion as possible, which theoretically provides the highest possible ee for both the remaining substrate and the product ester with a high enantiomeric ratio (E).[1] Monitor the reaction progress using chiral HPLC or GC to determine the optimal endpoint.
-
Q2: The reaction yield is very low, even after extended reaction times. What factors should I investigate?
A2: Low reaction rates can be attributed to enzyme inhibition, suboptimal reaction conditions, or mass transfer limitations.
-
Causality: Enzymes have optimal operating conditions. Deviations in temperature, pH (microenvironment), or the presence of inhibitors can drastically reduce their catalytic efficiency. For immobilized enzymes, the rate can also be limited by the diffusion of substrates and products to and from the enzyme surface.
-
Troubleshooting Steps:
-
Check Enzyme Activity: Ensure your enzyme is active. Improper storage or handling can lead to deactivation. If possible, test it with a standard substrate.
-
Increase Enzyme Loading: A simple approach is to increase the amount of lipase in the reaction. However, this can increase costs, so it should be balanced with other optimization steps.
-
Water Activity: A small amount of water is crucial for lipase activity in organic solvents. The optimal water activity (a_w) varies. You can control this by adding a specific amount of water or using salt hydrates to buffer the microenvironment of the enzyme.
-
Substrate/Product Inhibition: High concentrations of the substrate (the alcohol) or the product (the ester) can sometimes inhibit the enzyme.[3] Try performing the reaction at a lower substrate concentration.
-
Acyl Donor Byproduct: Some acyl donors produce byproducts that can inhibit the enzyme. For example, using an acid anhydride can produce a carboxylic acid, which can lower the micro-pH and inactivate the lipase. Using vinyl acetate, which produces acetaldehyde, is often a better choice.[2]
-
Mass Transfer: For immobilized enzymes, ensure adequate mixing (stirring or shaking) to minimize diffusion limitations.
-
Section B: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent (typically a chiral carboxylic acid after esterification of the alcohol) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5][6]
Q1: I am unable to form crystalline diastereomeric salts. What should I try?
A1: The failure of diastereomeric salts to crystallize is a common hurdle. Crystallization is a complex process governed by thermodynamics and kinetics, influenced by the choice of resolving agent, solvent, and temperature.
-
Causality: For crystallization to occur, a supersaturated solution of one diastereomer is required, and the salt must be able to form a stable crystal lattice. Poor solubility of both diastereomers, or conversely, extremely high solubility, can prevent effective crystallization. The formation of oils or amorphous solids indicates that the conditions are not suitable for orderly crystal lattice formation.
-
Troubleshooting Steps:
-
Screen Resolving Agents: This is the most critical step. For resolving an alcohol, you must first derivatize it to create an acidic or basic handle. For example, react it with phthalic anhydride to form a hemiphthalate ester, which has a free carboxylic acid. Then, screen various chiral bases (e.g., brucine, strychnine, (R/S)-1-phenylethanamine) as resolving agents.[7]
-
Solvent Screening: The choice of solvent is paramount as it dictates the solubility of the diastereomeric salts.[8] A good solvent system is one in which the desired diastereomer has low solubility while the other has high solubility. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Control Supersaturation:
-
Cooling Crystallization: Slowly cool a saturated solution to induce crystallization. Rapid cooling often leads to the precipitation of both diastereomers or the formation of an oil.
-
Evaporative Crystallization: Slowly evaporate the solvent from a saturated solution at a constant temperature.
-
Antisolvent Addition: Add a solvent in which the salts are insoluble (an antisolvent) to a solution of the salts. This should be done slowly and with vigorous stirring.
-
-
Seeding: If you have a small amount of the desired pure diastereomeric crystal, adding it to a supersaturated solution (seeding) can induce crystallization of that specific diastereomer.
-
Q2: The diastereomeric salts have precipitated, but the enantiomeric excess of the resolved alcohol is poor after liberation. How can I improve the purity?
A2: Poor diastereomeric purity in the crystalline solid is usually due to co-precipitation of the more soluble diastereomer or the formation of a solid solution.
-
Causality: The thermodynamic phase diagram of the diastereomeric salt system dictates the purity of the solid phase at equilibrium.[8] If the solubility difference between the two diastereomers is small, or if they form a solid solution, achieving high purity in a single crystallization step is difficult.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method to improve purity. Dissolve the enriched diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should increase the diastereomeric purity.
-
Optimize Solvent and Temperature: The solubility difference between diastereomers is temperature-dependent and solvent-dependent. Experiment with different solvents and crystallization temperatures to maximize this difference. Constructing a ternary phase diagram can provide a deep understanding of the system.[8]
-
Check Stoichiometry: Ensure you are using the correct stoichiometric ratio of the racemic compound to the resolving agent. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initially precipitating salt.
-
Equilibration Time: Allow sufficient time for the system to reach equilibrium. Sometimes, the less desired diastereomer may precipitate kinetically, and with time, it will redissolve as the more stable, less soluble diastereomer crystallizes.
-
Section C: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a highly effective method for both analytical determination of ee and preparative separation of enantiomers.[5] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[9]
Q1: I am seeing poor or no separation of enantiomers on my chiral column. What are the key parameters to optimize?
A1: Achieving separation on a chiral column requires finding the right combination of CSP and mobile phase that allows for effective chiral recognition.
-
Causality: Chiral recognition is based on transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. According to Dalgliesh's three-point interaction model, effective discrimination requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance).[5] If the mobile phase is too strong or the CSP is not suitable, these specific interactions cannot occur effectively.
-
Troubleshooting Steps:
-
Screen Chiral Stationary Phases (CSPs): This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD, Chiralcel® OD) are highly versatile and a good starting point.[10][11] Pirkle-type and macrocyclic antibiotic phases are other options. There is no universal column, so screening is essential.
-
Mobile Phase Composition:
-
Normal Phase (NP): Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol are powerful tools for optimizing selectivity and retention.[12] In general, retention and resolution increase in the order of 2-propanol < ethanol < methanol.[11]
-
Reversed Phase (RP): Mixtures of water/buffer with acetonitrile or methanol. This is less common for preparative chiral separations but useful analytically.
-
Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can dramatically improve peak shape and selectivity, especially for compounds with acidic or basic functional groups.
-
-
Temperature: Lowering the column temperature often increases the separation factor (α) by enhancing the stability of the transient diastereomeric complexes. However, this may also increase analysis time and pressure.
-
Flow Rate: Lowering the flow rate can increase column efficiency (more theoretical plates) and may improve resolution, but at the cost of longer run times.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the first step I should take to determine the enantiomeric excess of my resolved 1-(Thiophen-2-yl)propan-2-ol?
The most reliable and accurate method is to develop an analytical chiral separation method using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[10] This involves screening different chiral stationary phases and mobile phases to find conditions that provide a baseline separation of the two enantiomers.[9] Once a method is established, you can calculate the ee by integrating the peak areas of the two enantiomers.
FAQ 2: Which resolution method is most suitable for my scale and purity requirements?
-
Small Scale (<1 g) & High Purity: Chiral preparative HPLC or SFC is often the fastest and most efficient method. It provides very high purity (>99% ee) directly but can be expensive in terms of solvents and column costs.
-
Medium to Large Scale (grams to kgs) & High Purity: Diastereomeric salt crystallization is a robust and scalable method.[4] It is often the most cost-effective approach for large-scale production, especially if the resolving agent can be recycled.[13] However, it requires more development time to find the optimal resolving agent and crystallization conditions.
-
Moderate Purity & Potentially Large Scale: Enzymatic kinetic resolution is an excellent "green" chemistry option. A key limitation is that the maximum theoretical yield for a single enantiomer is 50%. However, if the unwanted enantiomer can be racemized and recycled, a dynamic kinetic resolution (DKR) process can theoretically achieve a 100% yield.[13]
FAQ 3: How do I recover and recycle the resolving agent in diastereomeric salt crystallization?
After separating the desired diastereomeric salt and liberating your enantiomer (e.g., by treatment with a base to free an alcohol derivatized as a hemiester from a chiral amine), the resolving agent will be in the aqueous layer as a salt. You can recover it by acidifying or basifying the aqueous layer to precipitate the resolving agent, which can then be collected by filtration, purified if necessary, and reused. This is a key step for making the process economically viable on a large scale.[8]
Protocols & Data
Protocol 1: General Screening Protocol for Lipase-Catalyzed Kinetic Resolution
-
Setup: In separate vials, add racemic 1-(Thiophen-2-yl)propan-2-ol (1 equiv.), the chosen lipase (e.g., 20-50 mg/mmol of substrate), and an anhydrous non-polar solvent (e.g., 1 mL of toluene or hexane).
-
Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equiv.).
-
Reaction: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 30 °C).
-
Monitoring: At regular intervals (e.g., 2, 6, 24, 48 hours), take a small aliquot of the reaction mixture. Filter off the enzyme.
-
Analysis: Dilute the aliquot and analyze by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Evaluation: Compare the results from different lipases, solvents, and time points to identify the optimal conditions.
Table 1: Comparison of Common Lipases for Kinetic Resolution
| Lipase Source | Common Name/Form | Typical Optimal Temperature | Notes |
| Thermomyces lanuginosus | Lipozyme TL IM | 30-50 °C | Often highly selective for a range of secondary alcohols.[1] |
| Candida antarctica Lipase B | Novozym 435 | 30-60 °C | A very robust and widely used lipase with broad substrate specificity.[2][3] |
| Pseudomonas fluorescens | Amano Lipase AK | 25-40 °C | Known to provide high enantioselectivity for specific substrates.[1] |
| Candida rugosa | CRL | 25-40 °C | Can be effective but is sometimes less selective than other options.[14] |
Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-3, Chiralcel® OD-3 |
| Mobile Phase | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | CO₂ / Methanol (MeOH) or EtOH |
| Gradient | Start with 90:10 Hexane:IPA, gradient to 70:30 | Start with 95:5 CO₂:MeOH, gradient to 60:40 |
| Flow Rate | 1.0 mL/min (analytical) | 3.0 mL/min (analytical) |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 235 nm (Thiophene chromophore) | UV at 235 nm |
Visualizations
Workflow Diagrams
Here are several diagrams created using the DOT language to visualize key processes.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Caption: Experimental Workflow for Enzymatic Kinetic Resolution.
References
-
Al-Qawasmeh, R. A., & Sim, J. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Catalysts, 12(12), 1566. [Link]
-
Halford, B. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
-
Ye, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 14(1), 3844. [Link]
-
Fernandes, C., et al. (2021). Enantiomers and Their Resolution. Molecules, 26(21), 6618. [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213. [Link]
-
Qiu, J., & Ching, C. B. (2006). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Handbook of Industrial Crystallization, 2nd ed. [Link]
-
Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(24), 5923. [Link]
-
Ares, A. M., et al. (2023). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1687, 463695. [Link]
-
Fogassy, E., et al. (2006). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]
-
Yang, Y., et al. (2005). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 815-818. [Link]
-
Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(24), 5923. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Center for Biotechnology Information. [Link]
-
Scurria, A., et al. (2021). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 26(17), 5345. [Link]
-
Garcia-Urdiales, E., et al. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. ACS Catalysis, 1(9), 1089-1106. [Link]
-
Ambrus, L., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(19), 6667. [Link]
-
Kumar, A., et al. (2015). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. BioMed Research International, 2015, 840816. [Link]
-
Grala, A., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 23(19), 11843. [Link]
Sources
- 1. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Purification of 1-(Thiophen-2-yl)propan-2-ol
Welcome to the technical support center for the purification of 1-(Thiophen-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. The purification of this secondary alcohol can present unique challenges due to its potential for decomposition under various conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Introduction: The Challenge of Purifying 1-(Thiophen-2-yl)propan-2-ol
1-(Thiophen-2-yl)propan-2-ol is a valuable building block in medicinal chemistry and materials science. However, its purification is often complicated by its susceptibility to decomposition, primarily through acid-catalyzed dehydration and oxidation. Understanding the underlying chemical principles of these degradation pathways is crucial for developing a robust purification strategy. This guide will equip you with the necessary knowledge to anticipate and mitigate these issues, ensuring the integrity of your compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1-(Thiophen-2-yl)propan-2-ol in a question-and-answer format.
Issue 1: Product Decomposition During Distillation
Question: I'm observing discoloration (yellow to dark brown) and low yield when I try to purify 1-(Thiophen-2-yl)propan-2-ol by distillation. What is causing this, and how can I prevent it?
Answer:
The discoloration and low yield are likely due to thermal decomposition, which can be exacerbated by the presence of acidic impurities. The primary decomposition pathway for secondary alcohols like this is acid-catalyzed dehydration to form alkenes, followed by polymerization of the resulting unsaturated compounds.[1]
Causality:
-
Acid-Catalyzed Dehydration: Trace amounts of acid can protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which is stabilized by the adjacent thiophene ring. Deprotonation then yields a mixture of conjugated and non-conjugated alkenes. These highly reactive alkenes can then polymerize under thermal stress, leading to the observed discoloration and charring.[2]
-
Thermal Stress: Even in the absence of acid, high temperatures can promote decomposition. The boiling point of 1-(Thiophen-2-yl)propan-2-ol at atmospheric pressure is high enough to induce thermal degradation.
Solutions:
-
Neutralize Before Distillation: Before distillation, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual acidic impurities.
-
Vacuum Distillation: This is the most critical step. Distilling under reduced pressure significantly lowers the boiling point, thereby minimizing thermal stress.[3][4] A reported boiling point for 1-(Thiophen-2-yl)propan-2-ol is 106-109 °C at 13 Torr.[5]
-
Prevent Bumping: Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping, which can lead to charring on the hot surface of the flask.[6][7] Do not add boiling chips to a liquid that is already near its boiling point.[7]
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm having trouble separating my product from a closely-eluting impurity on a silica gel column. How can I improve the separation?
Answer:
Co-elution is a common challenge in flash chromatography, especially when dealing with impurities that have similar polarities to the product.
Solutions:
-
Optimize Your Solvent System:
-
Test Different Solvent Systems: Don't limit yourself to one solvent system. Experiment with different combinations of non-polar and polar solvents. Common systems for aromatic compounds include ethyl acetate/hexanes, dichloromethane/methanol, and ether/petroleum ether.[8][9]
-
Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can often improve the separation of closely-eluting compounds.
-
Consider a Ternary System: Sometimes, adding a third solvent in a small amount can significantly alter the selectivity of the separation. For example, adding a small amount of toluene to an ethyl acetate/hexane system can help resolve aromatic compounds.[10]
-
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. This technique often leads to sharper bands and better separation.[11]
-
Change the Stationary Phase: If all else fails with normal phase silica gel, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) separates compounds based on hydrophobicity and can be an excellent alternative for polar compounds.[11]
Issue 3: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my product, but it's separating as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the boiling point of the solvent is too high or when there are significant impurities present.
Solutions:
-
Choose the Right Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12]
-
Solvent Pair: If you can't find a single suitable solvent, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly. Common solvent pairs include ethyl acetate/hexane and methanol/dichloromethane.[13]
-
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]
-
Lower the Concentration: Oiling out can also be caused by a supersaturated solution. Add a small amount of the hot solvent to the oily mixture to redissolve it, and then allow it to cool slowly.[14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches can provide a surface for crystal nucleation.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 1-(Thiophen-2-yl)propan-2-ol?
A1: The two primary decomposition pathways are:
-
Acid-Catalyzed Dehydration: As detailed in the troubleshooting section, this is a major concern, especially when heating in the presence of acid. It leads to the formation of alkenes and subsequent polymerization.[1]
-
Oxidation: Secondary alcohols can be oxidized to ketones.[15] While this is less of a concern during purification under an inert atmosphere, exposure to strong oxidizing agents or prolonged exposure to air at elevated temperatures can lead to the formation of 1-(thiophen-2-yl)propan-2-one. A variety of reagents can effect this transformation, including chromic acid and PCC.[15][16][17]
Q2: What are the likely impurities in a crude sample of 1-(Thiophen-2-yl)propan-2-ol?
A2: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is the Grignard reaction between 2-thiophenemagnesium bromide and propylene oxide, or between methylmagnesium bromide and 2-thiophenecarboxaldehyde. Potential impurities from these routes include:
-
Unreacted Starting Materials: Residual 2-bromothiophene, propylene oxide, or 2-thiophenecarboxaldehyde.
-
Grignard Byproducts: Biphenyl-like compounds from the coupling of the Grignard reagent (e.g., 2,2'-bithiophene).[18] Alkanes formed by the reaction of the Grignard reagent with any protic species (e.g., water).[19]
-
Over-reduction/Oxidation Products: Depending on the workup and purification conditions.
Q3: What are the ideal storage conditions for purified 1-(Thiophen-2-yl)propan-2-ol?
A3: To ensure the long-term stability of the purified compound, it should be stored:
-
Under an Inert Atmosphere: Store under nitrogen or argon to prevent oxidation.
-
In a Cool, Dark Place: Refrigeration is recommended to minimize any potential for thermal decomposition. Protection from light is also advisable.
-
In a Tightly Sealed Container: To prevent the ingress of moisture and air.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of 1-(Thiophen-2-yl)propan-2-ol.
-
Preparation:
-
Ensure the crude 1-(Thiophen-2-yl)propan-2-ol has been washed with a saturated NaHCO₃ solution and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Add a magnetic stir bar or boiling chips to the distillation flask.[6]
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. A pressure of 10-15 Torr is a good starting point.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (approximately 106-109 °C at 13 Torr).[5]
-
Monitor the distillation closely for any signs of decomposition (darkening of the liquid). If this occurs, reduce the heating temperature.
-
-
Completion:
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying 1-(Thiophen-2-yl)propan-2-ol on a silica gel column.
-
Preparation:
-
Determine a suitable solvent system by thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).[8] Adjust the polarity to achieve an Rf value of ~0.3 for the product.
-
Pack a glass column with silica gel using the chosen non-polar solvent or a slurry method.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
This protocol outlines the steps for recrystallizing 1-(Thiophen-2-yl)propan-2-ol.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Decomposition Pathway: Acid-Catalyzed Dehydration
Caption: Recommended workflow for the purification of 1-(Thiophen-2-yl)propan-2-ol.
References
-
Nichols, L. (2022). 3.5B: Heat Source and Bump Prevention. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]
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Wikipedia. (2023). Vacuum distillation. In Wikipedia. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 23, 2026, from [Link]
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Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
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Gebbink, R. J. M. K., & et al. (2010). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ResearchGate. [Link]
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LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 23, 2026, from [Link]
-
SlideShare. (2018). Thiophene. [Link]
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-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved January 23, 2026, from [Link]
-
LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Chemistry LibreTexts. [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
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Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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chemrevise. (n.d.). 4.2.1 Alcohols. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Schutt, K. L., & et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 676-685. [Link]
- Google Patents. (n.d.).
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Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [Link]
-
Reddit. (2020). Preventing Bumping in Distillation. r/chemistry. [Link]
-
Sviridov, O. V., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3687. [Link]
-
Science Forums. (2015). Vacuum Distillation of Ethanol. Applied Chemistry. [Link]
-
The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]
-
LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 7(5), 199-204. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Laskar, I. R., & et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Catalysts, 8(10), 442. [Link]
-
Wikipedia. (2024). Thiophene. In Wikipedia. [Link]
-
Bugarčić, Z., et al. (2005). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. Journal of the Serbian Chemical Society, 70(5), 681-686. [Link]
-
Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. [Link]
-
LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 23, 2026, from [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. (2020). A Stable All‐Thiophene‐Based Core‐ModifiedO[22]ctaphyrin Diradicaloid: Conformation and Aromaticity Switch at Different Oxidation States. [Link]
-
Reddit. (2025). Resources on 3+ component chromatography solvent systems? r/Chempros. [Link]
-
T.J.is. (2026). High Vacuum Distillation: A Comprehensive Guide. [Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 7(5), 199-204. [Link]
-
LCGC International. (2001). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(Thiophen-2-yl)propan-2-ol for Pharmaceutical Research
Introduction: The Significance of 1-(Thiophen-2-yl)propan-2-ol in Drug Discovery
1-(Thiophen-2-yl)propan-2-ol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its thiophene moiety is a well-recognized bioisostere of a phenyl ring, often introduced to modulate metabolic stability, potency, and pharmacokinetic properties of drug candidates. The secondary alcohol group provides a key site for further functionalization or can be a critical pharmacophoric element itself. Given its importance, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of paramount interest to researchers in drug development.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining 1-(Thiophen-2-yl)propan-2-ol, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-(Thiophen-2-yl)propan-2-ol can be broadly categorized into three main approaches:
-
Reduction of 1-(Thiophen-2-yl)propan-2-one: A classical approach involving the reduction of the corresponding ketone.
-
Grignard Reaction with a Thiophene Precursor: A versatile method for carbon-carbon bond formation.
-
Biocatalytic Asymmetric Reduction: An increasingly popular "green" chemistry approach for producing enantiomerically pure alcohols.
Each of these routes offers distinct advantages in terms of yield, stereoselectivity, cost, and scalability. The choice of a particular method will often depend on the desired final product (racemic or a specific enantiomer) and the resources available.
Route 1: Reduction of 1-(Thiophen-2-yl)propan-2-one
This method is a straightforward and widely used approach for the synthesis of secondary alcohols. The key precursor, 1-(thiophen-2-yl)propan-2-one, can be synthesized from commercially available 2-acetylthiophene.
Mechanistic Rationale
The reduction of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. For asymmetric reduction, chiral reducing agents or catalysts are employed to stereoselectively deliver the hydride to one face of the prochiral ketone.
Experimental Protocol: Racemic Synthesis via Sodium Borohydride Reduction
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(Thiophen-2-yl)propan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(Thiophen-2-yl)propan-2-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reduction of Ketone Precursors
| Reducing Agent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Comments |
| NaBH₄ | 1-(Thiophen-2-yl)propan-2-one | ~90-95 | Racemic | Cost-effective, simple procedure for racemic product. |
| Chiral Borane Reductants | Analogous aryl ketones | 85-95 | >95 | Provides access to enantiomerically enriched products. |
| Asymmetric Transfer Hydrogenation | Analogous aryl ketones | >90 | >98 | Utilizes a chiral catalyst and a hydrogen donor like isopropanol. |
Note: Data for chiral reductants and asymmetric transfer hydrogenation are based on analogous aryl ketone reductions due to a lack of specific data for 1-(thiophen-2-yl)propan-2-one in the reviewed literature.
Workflow Diagram: Ketone Reduction Route
Caption: Synthetic workflow for the preparation of 1-(Thiophen-2-yl)propan-2-ol via ketone reduction.
Route 2: Grignard Reaction with a Thiophene Precursor
The Grignard reaction is a powerful tool for constructing carbon-carbon bonds. In this approach, a thiophene-based Grignard reagent is reacted with an appropriate electrophile, such as propylene oxide or acetaldehyde, to generate the desired alcohol.
Mechanistic Rationale
A Grignard reagent, in this case, 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent.[1] The resulting organometallic species is a potent nucleophile and a strong base. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a carbonyl group or an epoxide. Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product. The use of an epoxide like propylene oxide directly provides the propan-2-ol skeleton.
Experimental Protocol: Grignard Reaction with Propylene Oxide
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propylene oxide
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard flame-dried glassware for Grignard reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask and briefly heat under a stream of nitrogen, then allow to cool.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromothiophene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromothiophene solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). If the reaction does not start, a crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
Dissolve propylene oxide (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M HCl to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Grignard Reaction Routes
| Grignard Reagent | Electrophile | Yield (%) | Comments |
| 2-Thienylmagnesium bromide | Propylene oxide | 60-70 | Direct route to the desired carbon skeleton. Requires strict anhydrous conditions. |
| 2-Thienylmagnesium bromide | Acetaldehyde | 70-80 | Forms 1-(thiophen-2-yl)ethanol, requiring an additional step to introduce the final methyl group. |
Note: Yields are estimates based on typical Grignard reactions with similar substrates.
Workflow Diagram: Grignard Reaction Route
Caption: Synthetic workflow for the preparation of 1-(Thiophen-2-yl)propan-2-ol via a Grignard reaction.
Route 3: Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones to enantiomerically pure secondary alcohols.
Mechanistic Rationale
Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's chiral active site orients the ketone substrate in a specific conformation, leading to the highly stereoselective transfer of a hydride from the cofactor to one face of the carbonyl group. A co-substrate, such as isopropanol or glucose, is often used in excess to regenerate the expensive NADH/NADPH cofactor in situ.
Experimental Protocol: Chemoenzymatic Synthesis using a Recombinant ADH
Materials:
-
1-(Thiophen-2-yl)propan-2-one
-
Recombinant alcohol dehydrogenase (e.g., from Lactobacillus kefir or a commercially available kit)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Procedure:
-
In a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0), prepare a mixture containing the ADH, NADP⁺, glucose dehydrogenase, and glucose.
-
Dissolve 1-(Thiophen-2-yl)propan-2-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the enzyme solution.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to pellet the enzyme.
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Data Summary: Biocatalytic Reduction of Ketones
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Comments |
| Lactobacillus paracasei BD101 | Phenyl(thiophen-2-yl)methanone | >99 | >99 (S) | Demonstrates high efficiency for a structurally related ketone.[2] |
| Carbonyl Reductase from Rhodosporidium toruloides (RtSCR9) | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | High | >98.5 (S) | High substrate loading achieved for a duloxetine intermediate.[3] |
| Recombinant ADH from L. kefir | 1-(Arylsulfanyl)propan-2-ones | >90 | >99 (R) | Shows excellent enantioselectivity for the (R)-enantiomer of related ketones. |
Note: The data presented is for structurally similar ketones, indicating the high potential of this method for the target molecule.
Workflow Diagram: Biocatalytic Reduction Route
Caption: Workflow for the chemoenzymatic synthesis of enantiopure 1-(Thiophen-2-yl)propan-2-ol.
Conclusion and Recommendations
The synthesis of 1-(Thiophen-2-yl)propan-2-ol can be effectively achieved through several distinct routes, each with its own set of advantages and challenges.
-
The reduction of 1-(thiophen-2-yl)propan-2-one is a reliable and high-yielding method for producing the racemic alcohol. For enantioselective synthesis, this route requires the use of more expensive chiral reducing agents or catalysts.
-
The Grignard reaction offers a versatile approach, particularly the reaction of 2-thienylmagnesium bromide with propylene oxide, which directly assembles the target molecule. However, this method is highly sensitive to reaction conditions, especially the exclusion of moisture, and typically produces a racemic product.
-
Biocatalytic asymmetric reduction stands out as the most promising route for the synthesis of enantiomerically pure 1-(Thiophen-2-yl)propan-2-ol. The high conversions and excellent enantioselectivities reported for analogous substrates, coupled with the mild, environmentally friendly reaction conditions, make this an attractive option for pharmaceutical applications. The commercial availability of various alcohol dehydrogenases further enhances the accessibility of this method.
For researchers requiring the racemic compound for initial screening or as a standard, the sodium borohydride reduction of the corresponding ketone is the most straightforward and cost-effective method. For the development of chiral drug candidates, where enantiopurity is paramount, the biocatalytic approach is highly recommended. While the initial investment in enzymes and cofactor systems may be higher, the superior enantioselectivity and greener reaction profile often outweigh these costs in the long run, particularly for scalable syntheses. Further screening of commercially available ADHs would likely identify an optimal enzyme for the specific and efficient production of either the (R)- or (S)-enantiomer of 1-(Thiophen-2-yl)propan-2-ol.
References
-
Şahin, E., & Dertli, E. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884–2888. [Link]
-
Zhang, X., et al. (2018). A Chemoenzymatic Strategy for (S)-Duloxetine Production Employing Carbonyl Reductases from Newly Isolated Rhodosporidium toruloides. ACS Catalysis, 8(11), 10581-10590. [Link]
-
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A Comparative Analysis of the Biological Activity of 1-(Thiophen-2-yl)propan-2-ol and its Amine Derivatives
In the ever-evolving landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides an in-depth comparative analysis of the biological activity of 1-(Thiophen-2-yl)propan-2-ol, a simple thiophene-containing secondary alcohol, and its amine derivatives. While direct experimental data for this specific parent compound and its amine analogues is not extensively available in public literature, we will draw upon established principles of structure-activity relationships (SAR) and present relevant experimental data from closely related thiophene derivatives to provide a scientifically grounded comparison. This approach will illuminate the potential impact of substituting a hydroxyl group with an amine functionality on the biological efficacy of this class of compounds.
Introduction: The Thiophene Scaffold and the Significance of Functional Group Modification
The thiophene ring is considered a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity.[4] The sulfur atom in the thiophene ring can influence the molecule's metabolic stability, permeability, and binding affinity to biological targets.[4]
The functional groups appended to the thiophene core play a pivotal role in defining its pharmacological profile. The conversion of an alcohol, such as 1-(Thiophen-2-yl)propan-2-ol, to its corresponding amine derivatives represents a common and strategic chemical modification in drug development. This transformation can profoundly alter a molecule's properties, including:
-
Basicity and Polarity: Amines are generally more basic and polar than alcohols. This can affect a compound's solubility, membrane permeability, and its ability to form ionic interactions with biological targets.
-
Hydrogen Bonding: Both alcohols and amines can act as hydrogen bond donors and acceptors. However, the nature and strength of these interactions can differ, influencing ligand-receptor binding.
-
Chemical Reactivity and Stability: The chemical reactivity and metabolic stability of amines and alcohols can vary, impacting the pharmacokinetic profile of a drug candidate.
Understanding the impact of such modifications is crucial for the rational design of more potent and selective therapeutic agents.
Synthesis of 1-(Thiophen-2-yl)propan-2-ol and its Amine Derivatives: A Conceptual Workflow
The synthesis of the parent alcohol and its subsequent conversion to amine derivatives can be achieved through established synthetic routes.
Synthesis of 1-(Thiophen-2-yl)propan-2-ol
A common method for the synthesis of 1-(Thiophen-2-yl)propan-2-ol involves the Grignard reaction between 2-bromothiophene and propylene oxide, or the reduction of 1-(thiophen-2-yl)propan-1-one.
Caption: Synthetic route to 1-(Thiophen-2-yl)propan-2-ol.
General Synthesis of Amine Derivatives
The conversion of the alcohol to its amine derivatives can be accomplished through several methods, such as a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an appropriate amine.
Caption: General scheme for the synthesis of amine derivatives.
Comparative Biological Activity: Insights from Thiophene-2-Carboxamides
While direct comparative data for 1-(Thiophen-2-yl)propan-2-ol is limited, a study on thiophene-2-carboxamide derivatives provides valuable insights into the influence of hydroxyl versus amino substituents on antibacterial and antioxidant activities.[5] In this study, a series of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives were synthesized and evaluated.
Antibacterial Activity
The antibacterial activity of the synthesized compounds was tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).[5] The results indicated that the 3-amino thiophene-2-carboxamide derivatives displayed significantly higher antibacterial activity compared to their 3-hydroxy counterparts.[5]
Table 1: Comparative Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives [5]
| Compound Class | Substituent at Position 3 | General Antibacterial Activity Range (% inhibition) |
| Series 1 | -OH | 20.0 - 78.3% |
| Series 2 | -CH3 | No activity - 47.8% |
| Series 3 | -NH2 | 40.0 - 86.9% |
Data adapted from Abdel-Wahab et al. (2023). The activity is presented as a range of inhibition percentages against the tested bacterial strains.
The superior activity of the amino derivatives suggests that the presence of the amino group is crucial for the antibacterial action of these thiophene compounds.[5] This could be attributed to several factors, including increased ability to form hydrogen bonds with bacterial enzymes or other targets, altered electronic properties of the thiophene ring, and improved cell wall penetration.
Antioxidant Activity
The antioxidant properties of the compounds were evaluated using the ABTS method. The 3-amino thiophene-2-carboxamide derivative 7a showed a significant antioxidant activity of 62.0%, which was comparable to the standard antioxidant, ascorbic acid.[5] The study suggests that the electron-donating nature of the amino group increases the electron density on the thiophene ring, which facilitates the trapping of peroxide radicals.[5]
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Broth Microdilution Method for MIC Determination
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Select several well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum density required for the test (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Discussion
Based on the available data for thiophene derivatives, we can infer the following SAR for the conversion of a hydroxyl group to an amine:
-
Enhanced Antibacterial Activity: The introduction of an amino group in place of a hydroxyl group on the thiophene scaffold consistently leads to an enhancement in antibacterial activity.[5] This is likely due to the increased basicity and hydrogen bonding capacity of the amine, which can lead to stronger interactions with bacterial targets.
-
Modulation of Physicochemical Properties: The amine group, being more polar and basic, will alter the compound's solubility, lipophilicity, and overall electronic distribution. These changes can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.[4]
-
Potential for Diverse Interactions: Primary and secondary amines can act as nucleophiles and can be involved in a wider range of chemical and biological interactions compared to the less reactive hydroxyl group.
Conclusion and Future Directions
For researchers and drug development professionals, this underscores the importance of exploring amine derivatives of thiophene-based scaffolds. Future research should focus on the synthesis and direct comparative biological evaluation of 1-(Thiophen-2-yl)propan-2-ol and a library of its primary, secondary, and tertiary amine derivatives. Such studies would provide definitive data on the SAR for this specific chemical series and could lead to the identification of novel and potent therapeutic candidates.
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Abdel-Wahab, B. F., Al-Warhi, T., Al-Ansary, G. H., & Mohamed, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2981. [Link]
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Al-Ghorbani, M., El-Shafey, O. M., & El-Gazzar, A. R. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 232. [Link]
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A Comparative Guide to Determining the Enantiomeric Purity of 1-(Thiophen-2-yl)propan-2-ol
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For chiral molecules like 1-(Thiophen-2-yl)propan-2-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of robust analytical methodologies for this purpose, grounded in experimental data and first principles. We will explore direct High-Performance Liquid Chromatography (HPLC) as the primary technique and contrast its performance with viable alternatives, including indirect analysis via derivatization and direct analysis by Gas Chromatography (GC).
Method 1: Direct Enantioseparation by Chiral HPLC
Direct chiral HPLC stands as the most elegant and widely adopted technique for resolving enantiomers.[1][2] The power of this method lies in the Chiral Stationary Phase (CSP), which creates a transient, diastereomeric complex with each enantiomer of the analyte. The differential stability of these complexes results in different retention times, enabling their separation.[3][4]
Causality of Methodological Choices
For an analyte like 1-(Thiophen-2-yl)propan-2-ol, which contains an aromatic thiophene ring, a hydroxyl group, and a stereocenter, the selection of a polysaccharide-based CSP is a rational starting point.[5] Specifically, cellulose or amylose derivatives coated or immobilized on a silica support offer multiple chiral recognition mechanisms:
-
Hydrogen Bonding: The hydroxyl group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The electron-rich thiophene ring can engage in π-π stacking interactions with the phenyl groups of the CSP's derivatizing agent (e.g., 3,5-dimethylphenylcarbamate).
-
Steric Interactions: The chiral grooves and cavities of the helical polysaccharide structure provide a steric environment where one enantiomer fits more favorably than the other, a classic lock-and-key principle.
Normal-phase chromatography is often preferred for these CSPs as the non-polar mobile phase (typically hexane or heptane with an alcohol modifier) does not compete for the polar interaction sites on the CSP, leading to stronger enantioselective interactions.[3]
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm). Rationale: This cellulose tris(3,5-dimethylphenylcarbamate) phase is known for its broad enantioselectivity for a wide range of chiral compounds, including those with aromatic and alcohol functionalities.[6]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Rationale: n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The concentration of IPA is critical; lower concentrations typically increase retention and resolution but also analysis time. A 10% starting point is a good balance.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature can influence the thermodynamics of the chiral recognition process. Maintaining a constant, controlled temperature ensures reproducible retention times and resolution.
-
Detection: UV at 231 nm. Rationale: The thiophene ring provides a suitable chromophore for UV detection. A wavelength of 231 nm is often used for thiophene-containing compounds to achieve high sensitivity.[8]
-
Sample Preparation: Dissolve approximately 1 mg of the 1-(Thiophen-2-yl)propan-2-ol sample in 1 mL of the mobile phase. Ensure complete dissolution.
-
Injection Volume: 10 µL.
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct enantiomeric purity analysis by HPLC.
Method 2: Indirect HPLC via Chiral Derivatization
An alternative strategy involves converting the enantiomeric pair into diastereomers through a reaction with a chiral derivatizing agent (CDA).[9] These newly formed diastereomers possess different physicochemical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[10]
Causality of Methodological Choices
This indirect method is particularly useful when direct chiral separation is challenging, or when a UV chromophore is needed to enhance detection sensitivity.[11] For the hydroxyl group in 1-(Thiophen-2-yl)propan-2-ol, a common and effective CDA is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.[12]
The key requirements for a successful CDA are:
-
It must be enantiomerically pure.
-
The reaction must proceed to completion without causing racemization of the analyte or the agent.
-
The resulting diastereomers must be chromatographically resolvable.
The analysis is then performed using reversed-phase HPLC, a robust and widely available technique.
Experimental Protocol: Indirect HPLC
Part A: Derivatization
-
Dissolve ~2 mg of 1-(Thiophen-2-yl)propan-2-ol in 0.5 mL of anhydrous dichloromethane in a dry vial.
-
Add 1.5 equivalents of pyridine (to act as a base).
-
Add 1.2 equivalents of enantiomerically pure (R)-MTPA-Cl.
-
Seal the vial and stir the mixture at room temperature for 2-4 hours, monitoring by TLC for completion.
-
Quench the reaction by adding a small amount of water. Extract the organic layer, wash with dilute HCl and then brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Reconstitute the dried diastereomeric ester residue in the HPLC mobile phase for analysis.
Part B: Achiral HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (the MTPA group provides a strong chromophore).
-
Injection Volume: 10 µL.
Workflow for Indirect HPLC Analysis via Derivatization
Caption: Workflow for indirect analysis via chiral derivatization.
Method 3: Direct Enantioseparation by Chiral Gas Chromatography (GC)
Gas chromatography offers a powerful alternative to HPLC, particularly for volatile and thermally stable compounds.[13] The separation occurs in the gas phase on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[14]
Causality of Methodological Choices
1-(Thiophen-2-yl)propan-2-ol is sufficiently volatile for GC analysis. The direct analysis of chiral aromatic alcohols on GC-CSPs is well-documented.[15] Cyclodextrin-based CSPs are effective because their tapered, toroidal structure provides a chiral microenvironment. Enantiomers can enter the cyclodextrin cavity and experience differential interactions (inclusion complexation, hydrogen bonding at the rim) based on their stereochemistry, leading to separation.[14] This method avoids the use of liquid solvents as a mobile phase, which can be an environmental and cost advantage.
Experimental Protocol: Direct Chiral GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Chirasil-Dex CB column (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based CSP.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min. Rationale: A temperature ramp is essential to ensure good peak shape for the analyte while providing sufficient thermal energy to achieve separation.
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent like ethyl acetate.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
Workflow for Direct Chiral GC Analysis
Caption: Workflow for direct enantiomeric purity analysis by GC.
Performance Comparison
The choice of analytical method is a trade-off between various performance parameters. The following table provides a synthesized comparison based on established principles of these techniques.
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | Direct Chiral GC |
| Resolution (α) | Generally Good to Excellent (α > 1.2) | Potentially Very High | Good to Excellent |
| Analysis Time | Moderate (10-30 min) | Long (includes reaction time) | Fast (< 15 min) |
| Sensitivity | Moderate (UV) | High (can add chromophore) | High (FID) |
| Solvent Consumption | High (mL/min) | High (HPLC + reaction solvents) | Very Low (only carrier gas) |
| Sample Prep | Simple (dissolve and inject) | Complex and multi-step | Simple (dilute and inject) |
| Risk of Error | Low | High (incomplete reaction, racemization) | Low |
| Cost / Availability | Standard HPLC, but chiral columns are expensive | Standard HPLC/column, but reagents add cost | Standard GC, but chiral columns are expensive |
Expert Conclusion and Recommendations
For routine, high-throughput analysis of the enantiomeric purity of 1-(Thiophen-2-yl)propan-2-ol, Direct Chiral HPLC is the superior method. Its simplicity, reliability, and the direct nature of the measurement make it a self-validating system with a low risk of analytical artifacts. The wide availability of robust polysaccharide-based CSPs ensures a high probability of successful method development.
Indirect HPLC via derivatization should be reserved for specific cases where direct methods fail or when significantly enhanced sensitivity is required and cannot be achieved otherwise. The multi-step sample preparation introduces potential sources of error, including incomplete derivatization or kinetic resolution, which can compromise the accuracy of the final enantiomeric excess calculation.
Direct Chiral GC presents a compelling alternative, particularly in environments focused on "green" chemistry due to its minimal solvent usage. Its speed is also a significant advantage for quality control applications. The primary prerequisite is the thermal stability of the analyte, which is met by 1-(Thiophen-2-yl)propan-2-ol. For laboratories already equipped with GC and experienced in chiral GC analysis, this method is highly competitive and potentially more cost-effective in the long run due to solvent savings.
Ultimately, the choice depends on the specific laboratory context, including available instrumentation, sample throughput requirements, and the desired balance between speed, cost, and methodological simplicity. However, for a new method development project, the logical starting point with the highest chance of success remains Direct Chiral HPLC.
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A Comparative Guide to the Synthesis of 1-(Thiophen-2-yl)propan-2-ol: Chemical versus Enzymatic Routes
For researchers and professionals in drug development, the synthesis of chiral intermediates is a critical step where efficiency, purity, and stereoselectivity are paramount. 1-(Thiophen-2-yl)propan-2-ol, a key building block, presents a valuable case study for comparing traditional chemical synthesis with modern enzymatic methods. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and detailed protocols, to inform your selection of the most suitable method for your synthetic needs.
Introduction: The Significance of 1-(Thiophen-2-yl)propan-2-ol
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The chiral alcohol, 1-(Thiophen-2-yl)propan-2-ol, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The stereochemistry of the hydroxyl group is often crucial for biological activity, making enantioselective synthesis a key consideration. This guide will explore two distinct pathways to this molecule, starting from the common precursor, 2-acetylthiophene.
Chemical Synthesis: The Traditional Approach
The chemical synthesis of 1-(Thiophen-2-yl)propan-2-ol is typically a two-step process: the acylation of thiophene to form 2-acetylthiophene, followed by the reduction of the ketone.
Step 1: Friedel-Crafts Acylation of Thiophene
The synthesis of the precursor, 2-acetylthiophene, is commonly achieved through the Friedel-Crafts acylation of thiophene with acetic anhydride.[1] While traditional Lewis acid catalysts like aluminum chloride are effective, they often pose environmental and work-up challenges.[2] Modern approaches favor solid acid catalysts, such as Hβ zeolite, which offer high yields and the potential for catalyst recycling.[1] A study on the acetylation of thiophene using Hβ zeolite reported a yield of 2-acetylthiophene as high as 98.6%.[1]
Step 2: Reduction of 2-Acetylthiophene
The reduction of the ketone in 2-acetylthiophene to the desired secondary alcohol is a standard transformation. A common and cost-effective method is the use of sodium borohydride (NaBH₄).[3] This method is generally high-yielding but produces a racemic mixture of the (R)- and (S)-enantiomers, as the hydride attack is not stereoselective.
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic synthesis, a cornerstone of green chemistry, offers a highly selective and environmentally benign route to chiral alcohols.[4] This approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell biocatalysts to perform the asymmetric reduction of a prochiral ketone.
Asymmetric Reduction of 2-Acetylthiophene
The enzymatic reduction of 2-acetylthiophene can produce 1-(Thiophen-2-yl)propan-2-ol with high enantiomeric excess (ee). This method leverages the inherent stereoselectivity of enzymes to favor the formation of one enantiomer over the other.[5] Ketoreductases, often used in conjunction with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), can achieve excellent yields and enantioselectivity under mild aqueous conditions.[6] Whole-cell biocatalysts, such as Lactobacillus paracasei, have also been shown to be highly effective in the asymmetric reduction of similar thiophene-containing ketones, achieving over 99% conversion and >99% ee.[7]
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (NaBH₄ Reduction) | Enzymatic Synthesis (Ketoreductase) |
| Starting Material | 2-Acetylthiophene | 2-Acetylthiophene |
| Key Reagents | Sodium borohydride, organic solvent (e.g., methanol, THF) | Ketoreductase, cofactor (NADP⁺/NADPH), cofactor regeneration system (e.g., glucose, GDH), aqueous buffer |
| Reaction Conditions | Room temperature or 0°C, atmospheric pressure | Room temperature, neutral pH, atmospheric pressure |
| Yield | Typically high (>90%) | High (>90%)[7] |
| Enantioselectivity | Racemic (0% ee) | High (>99% ee for one enantiomer)[7] |
| Purification | Standard work-up and extraction, potential need for chiral resolution | Extraction from aqueous medium |
| Environmental Impact | Use of organic solvents, potential metal waste | Aqueous-based, biodegradable catalyst, minimal waste |
| Scalability | Well-established and scalable | Scalable, with considerations for enzyme cost and availability |
| Cost | Generally lower reagent cost | Higher initial enzyme cost, but potential for catalyst reuse |
Experimental Protocols
Chemical Synthesis: Racemic 1-(Thiophen-2-yl)propan-2-ol via NaBH₄ Reduction
This protocol is adapted from a general procedure for the reduction of ketones using sodium borohydride.[3]
Materials:
-
2-Acetylthiophene (1 eq.)
-
Methanol (10 vol)
-
Sodium borohydride (1.2 eq.)
-
Deionized water
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-acetylthiophene in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Stir the mixture for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford racemic 1-(Thiophen-2-yl)propan-2-ol.
Enzymatic Synthesis: Enantioselective Synthesis of (S)-1-(Thiophen-2-yl)propan-2-ol
This protocol is based on the successful asymmetric reduction of a similar ketone using a ketoreductase and a cofactor regeneration system.[5][8]
Materials:
-
2-Acetylthiophene
-
Ketoreductase (e.g., KRED-P1-B06 or similar)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP⁺, Glucose Dehydrogenase, and the Ketoreductase to the buffer.
-
Stir the mixture until all components are dissolved.
-
Add 2-acetylthiophene to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitor the conversion of the ketone and the enantiomeric excess of the alcohol product by chiral HPLC or GC.
-
Once the reaction has reached completion (typically >99% conversion), saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield enantiomerically enriched (S)-1-(Thiophen-2-yl)propan-2-ol.
Visualization of Synthetic Pathways
Caption: Comparative workflow of chemical and enzymatic synthesis of 1-(Thiophen-2-yl)propan-2-ol.
Expert Insights and Recommendations
The choice between chemical and enzymatic synthesis for 1-(Thiophen-2-yl)propan-2-ol hinges on the specific requirements of the project.
For rapid, cost-effective synthesis where stereochemistry is not critical or where subsequent chiral resolution is planned, the chemical reduction with sodium borohydride is a viable and straightforward option. The reagents are inexpensive and readily available, and the procedure is simple to execute. However, this route necessitates an additional, often costly and yield-reducing, resolution step if a single enantiomer is required.
For the production of an enantiomerically pure product, the enzymatic approach is unequivocally superior. While the initial investment in the enzyme may be higher, the benefits are substantial. The reaction proceeds under mild, environmentally friendly conditions, eliminating the need for harsh reagents and organic solvents.[9] Most importantly, it delivers the desired chiral alcohol with exceptional enantioselectivity, obviating the need for chiral separation. The potential for enzyme immobilization and reuse can also mitigate the initial cost in a scaled-up process.[10]
From a process development perspective, the predictability and high selectivity of enzymatic reactions often lead to a more streamlined and efficient workflow, reducing the number of purification steps and improving overall yield. For pharmaceutical applications where enantiopurity is non-negotiable, the enzymatic route represents the more elegant and ultimately more efficient strategy.
References
- Al-Zoubi, R. M., et al.
- Process for synthesizing 2-thiopheneethanol and derivatives thereof. CN102964334B. Accessed January 23, 2026.
- Ketoreductase polypeptides for the reduction of acetophenones. EP2198018B1. Accessed January 23, 2026.
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The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Accessed January 23, 2026. [Link]
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Environmental Impacts of Three Conventional Reducing Agents (Sodium Borohydride, Citrate, and Hydrazine) and Two Plant-Derived Reducing Agents (Soybean Seed and Sugarbeet Pulp). ResearchGate. Accessed January 23, 2026. [Link]
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2-thenaldehyde. Organic Syntheses. Accessed January 23, 2026. [Link]
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Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ResearchGate. Accessed January 23, 2026. [Link]
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Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. ResearchGate. Accessed January 23, 2026. [Link]
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2-acetothienone. Organic Syntheses. Accessed January 23, 2026. [Link]
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Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Sci-Hub. Accessed January 23, 2026. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Accessed January 23, 2026. [Link]
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Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate. Published August 7, 2025. Accessed January 23, 2026. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Published August 9, 2025. Accessed January 23, 2026. [Link]
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Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. Accessed January 23, 2026. [Link]
-
Effects of sodium borohydride as a reductant on the synthesis conditions of Nano-scale Zero Valent Iron. Kyushu University. Accessed January 23, 2026. [Link]
-
Biocatalysis – A Greener Alternative in Synthetic Chemistry. Royal Society of Chemistry. Published November 9, 2017. Accessed January 23, 2026. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Published May 5, 2023. Accessed January 23, 2026. [Link]
-
Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health. Accessed January 23, 2026. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Accessed January 23, 2026. [Link]
-
Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ResearchGate. Published August 20, 2019. Accessed January 23, 2026. [Link]
-
Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. ResearchGate. Accessed January 23, 2026. [Link]
-
Comparison of thermodynamically and kinetically controlled enzymatic synthesis re- actions. ResearchGate. Accessed January 23, 2026. [Link]
-
1-(Thiophen-2-yl) propan-1-one. Boron Molecular. Accessed January 23, 2026. [Link]
-
Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. Accessed January 23, 2026. [Link]
-
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. National Institutes of Health. Accessed January 23, 2026. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Published August 8, 2025. Accessed January 23, 2026. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Published October 14, 2025. Accessed January 23, 2026. [Link]
-
Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. Published February 26, 2018. Accessed January 23, 2026. [Link]
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. National Institutes of Health. Accessed January 23, 2026. [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. MDPI. Accessed January 23, 2026. [Link]
-
Scalable convergent synthesis of therapeutic oligonucleotides. Semantic Scholar. Accessed January 23, 2026. [Link]
Sources
- 1. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
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- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
